Ugt1A1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-butyl-6-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-2-3-13-23-21(25)18-6-4-5-17-16(14-7-9-15(24)10-8-14)11-12-19(20(17)18)22(23)26/h4-12,24H,2-3,13H2,1H3 |
InChI Key |
JRXIYIQGSHSLMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)O)C=CC=C3C1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of UGT1A1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Ugt1A1-IN-1" is not publicly available. This guide provides a comprehensive overview of the mechanism of action of UGT1A1 inhibition, using a hypothetical inhibitor, "HUI1" (Hypothetical UGT1A1 Inhibitor 1), to illustrate the data, protocols, and pathways involved in the characterization of such a compound.
Introduction to UGT1A1
Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human metabolism, primarily expressed in the liver. It is a member of the UGT superfamily of enzymes that catalyze the glucuronidation of various endogenous and exogenous compounds. This process involves the conjugation of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion from the body.
Key substrates for UGT1A1 include:
-
Bilirubin: The breakdown product of heme, which is detoxified by UGT1A1-mediated glucuronidation before being excreted in bile. Genetic variations in the UGT1A1 gene that reduce enzyme activity can lead to inherited hyperbilirubinemia syndromes such as Gilbert's syndrome and the more severe Crigler-Najjar syndrome.[1][2]
-
Xenobiotics: A wide range of drugs and other foreign compounds are metabolized by UGT1A1. A notable example is SN-38, the active metabolite of the chemotherapeutic agent irinotecan.[3][4]
Inhibition of UGT1A1 can have significant physiological and clinical consequences, including drug-induced hyperbilirubinemia and increased toxicity of co-administered drugs that are UGT1A1 substrates. Therefore, the characterization of the inhibitory potential of new chemical entities against UGT1A1 is a crucial aspect of drug development.
Core Mechanism of Action of UGT1A1 Inhibition
UGT1A1 inhibitors are molecules that bind to the enzyme and interfere with its catalytic activity. This can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, by binding to the active site or an allosteric site on the enzyme. The primary consequence of UGT1A1 inhibition is a decrease in the rate of glucuronidation of its substrates.
This guide will focus on the characterization of a hypothetical non-competitive inhibitor, HUI1.
Quantitative Data for HUI1
The following tables summarize the key quantitative data for HUI1, a hypothetical UGT1A1 inhibitor.
Table 1: In Vitro Enzyme Kinetics of HUI1
| Parameter | Value | Description |
| IC50 | 75 nM | The concentration of HUI1 required to inhibit 50% of UGT1A1 activity in a recombinant human UGT1A1 enzyme assay. |
| Ki | 35 nM | The inhibition constant, representing the binding affinity of HUI1 to the UGT1A1 enzyme. |
| Mechanism | Non-competitive | The inhibitor binds to a site other than the active site, affecting the Vmax but not the Km of the enzyme for its substrate. |
Table 2: Cellular Activity of HUI1 in Human Hepatocytes
| Assay | Endpoint | Result |
| Bilirubin Accumulation | Increase in unconjugated bilirubin | 2.5-fold increase at 1 µM HUI1 |
| SN-38 Glucuronidation | Inhibition of SN-38G formation | 85% inhibition at 1 µM HUI1 |
| Hepatotoxicity | LD50 | > 50 µM |
Table 3: In Vivo Pharmacokinetic Parameters of HUI1 in a Murine Model
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| t1/2 (Plasma) | 6.2 hours |
| Cmax (10 mg/kg, oral) | 2.1 µM |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize HUI1 are provided below.
Recombinant Human UGT1A1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) and mechanism of inhibition of HUI1 against UGT1A1.
Materials:
-
Recombinant human UGT1A1 enzyme (e.g., from insect cells or E. coli)
-
UGT1A1 substrate (e.g., bilirubin or a fluorescent probe)
-
Cofactor: Uridine diphosphate glucuronic acid (UDPGA)
-
HUI1 (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 5 mM MgCl2)
-
96-well microplate
-
Microplate reader (for fluorescence or absorbance)
Procedure:
-
Prepare a stock solution of HUI1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of HUI1 in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the recombinant UGT1A1 enzyme, the substrate, and the various concentrations of HUI1.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the formation of the glucuronidated product using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the HUI1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and HUI1, and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Cellular Bilirubin Glucuronidation Assay
Objective: To assess the effect of HUI1 on the glucuronidation of endogenous bilirubin in a cellular context.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
HUI1
-
Bilirubin
-
LC-MS/MS system
Procedure:
-
Thaw and plate cryopreserved human hepatocytes in collagen-coated plates.
-
Allow the cells to recover and form a monolayer (typically 24-48 hours).
-
Treat the hepatocytes with various concentrations of HUI1 for a specified pre-incubation period (e.g., 1 hour).
-
Add bilirubin to the culture medium and incubate for a further period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Analyze the concentrations of unconjugated bilirubin and its glucuronidated forms (bilirubin monoglucuronide and diglucuronide) in the supernatant using a validated LC-MS/MS method.
-
Calculate the extent of inhibition of bilirubin glucuronidation by HUI1.
SN-38 Cytotoxicity Assay
Objective: To determine if HUI1 potentiates the cytotoxic effects of SN-38, the active metabolite of irinotecan.
Materials:
-
A cancer cell line known to be sensitive to SN-38 (e.g., HT-29 colon cancer cells)
-
Cell culture medium and supplements
-
SN-38
-
HUI1
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a matrix of concentrations of SN-38 and HUI1, alone and in combination.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 of SN-38 in the presence and absence of HUI1 to determine the degree of potentiation.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: UGT1A1-Mediated Glucuronidation Pathway and Point of Inhibition
Caption: UGT1A1 pathway showing substrate binding and inhibition by HUI1.
Diagram 2: Experimental Workflow for UGT1A1 Inhibitor Characterization
Caption: Workflow for characterizing a novel UGT1A1 inhibitor.
Diagram 3: Clinical Implications of UGT1A1 Inhibition with Irinotecan
Caption: Irinotecan metabolism and the impact of UGT1A1 inhibition.
Conclusion
The comprehensive characterization of UGT1A1 inhibitors is paramount for understanding their potential for drug-drug interactions and for exploring their therapeutic applications. The methodologies and data presented in this guide for the hypothetical inhibitor HUI1 provide a framework for the rigorous evaluation of any new chemical entity targeting UGT1A1. Such studies are essential for ensuring the safety and efficacy of novel therapeutics in development.
References
An In-depth Technical Guide to the Discovery and Synthesis of a UGT1A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the discovery and a representative synthesis process for a selective inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1), herein referred to as UGT1A1-IN-1. UGT1A1 is a critical enzyme in human drug metabolism, primarily responsible for the glucuronidation of bilirubin and a variety of xenobiotics, including many therapeutic drugs. Inhibition of UGT1A1 can lead to drug-drug interactions and altered pharmacokinetics, making the identification and characterization of inhibitors a key aspect of drug safety assessment. Conversely, targeted inhibition of UGT1A1 is a potential therapeutic strategy in certain contexts, such as mitigating the toxicity of drugs activated by glucuronidation.
Discovery of this compound
The discovery of a novel UGT1A1 inhibitor like this compound typically follows a structured drug discovery workflow. This process begins with target identification and validation, followed by high-throughput screening to identify initial hits, and culminates in lead optimization to produce a candidate compound with desirable potency, selectivity, and pharmacokinetic properties.
A general workflow for the discovery of an enzyme inhibitor is outlined below:
The initial identification of UGT1A1 inhibitors often involves screening a large library of small molecules against the UGT1A1 enzyme. A common method is a fluorescence-based assay or a luminescence-based assay, such as the UGT-Glo™ Assay. These assays measure the activity of UGT1A1 in the presence of a test compound. Compounds that reduce the enzyme's activity are identified as "hits."
Initial hits from HTS are often further characterized to confirm their activity and determine their mode of inhibition. Promising and validated hits then undergo a process of medicinal chemistry optimization. This involves synthesizing analogs of the hit compound to improve its potency (as measured by IC50 and Ki values), selectivity against other UGT isoforms, and drug-like properties (e.g., solubility, metabolic stability).
For this compound, this process led to the identification of a non-competitive inhibitor.[1]
Characterization of this compound
The potency of this compound was determined using in vitro enzymatic assays. The key parameters measured are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Parameter | Value | Description |
| IC50 | 1.33 µM | The concentration of inhibitor required to reduce UGT1A1 activity by 50%. |
| Ki | 5.02 µM | The inhibition constant, indicating the binding affinity to the enzyme. |
| Mode | Non-competitive | The inhibitor binds to a site other than the active site of the enzyme. |
| Data for this compound (Compound 2) as reported by MedchemExpress.[1] |
To ensure the inhibitor is specific for UGT1A1, it would be tested against a panel of other UGT isoforms (e.g., UGT1A3, UGT1A4, UGT1A9, UGT2B7). High selectivity is crucial to minimize off-target effects.
UGT1A1 is a key enzyme in the glucuronidation pathway, a major Phase II metabolic process. This pathway conjugates lipophilic compounds with glucuronic acid, making them more water-soluble and easier to excrete from the body. The substrate for this reaction is UDP-glucuronic acid (UDPGA).
Synthesis of this compound
While the exact synthetic route for this compound is not publicly available, a representative synthesis for a novel small molecule inhibitor would likely involve a multi-step process. This often includes the construction of a core scaffold followed by the introduction of various functional groups to optimize biological activity and physicochemical properties. Below is a generalized, hypothetical synthesis workflow.
This process would involve standard organic chemistry techniques, with purification and characterization at each step to ensure the desired product is obtained with high purity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the discovery and characterization of enzyme inhibitors.
This protocol is adapted from standard luminescence-based UGT inhibition assays.
Materials:
-
Recombinant human UGT1A1 enzyme (e.g., Supersomes™)
-
UGT-Glo™ Assay Kit (Promega) or similar, containing UDPGA, luciferin detection reagent, and a proluciferin substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
96-well plates (white, opaque for luminescence)
-
Luminometer plate reader
Procedure:
-
Enzyme Preparation: On ice, pre-incubate recombinant UGT1A1 with alamethicin (a pore-forming agent to disrupt microsomal vesicles) in Tris-HCl buffer for 20 minutes.
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and add to the wells of the 96-well plate. Include a DMSO-only control (0% inhibition) and a potent known inhibitor as a positive control (100% inhibition).
-
Reaction Initiation: To each well, add the UGT1A1 enzyme preparation, the proluciferin substrate, and MgCl2. Pre-incubate the plate at 37°C for 5 minutes.
-
Start the Reaction: Initiate the glucuronidation reaction by adding UDPGA to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add the luciferin detection reagent to each well. This reagent contains luciferase, which converts the remaining un-metabolized proluciferin substrate into a luminescent signal.
-
Signal Measurement: Incubate at room temperature for 20 minutes to stabilize the signal, then read the luminescence on a plate reader.
-
Data Analysis: The decrease in luminescence in the presence of the inhibitor is proportional to the inhibition of UGT1A1. Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
To determine the Ki and the mode of inhibition, the UGT1A1 inhibition assay is performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general protocol for the UGT1A1 inhibition assay.
-
Set up a matrix of reactions with several fixed concentrations of this compound and a range of substrate concentrations at each inhibitor concentration.
-
Measure the reaction velocity (rate of product formation) for each condition.
-
Analyze the data using kinetic models, such as Lineweaver-Burk or Dixon plots, to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Ki value. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km remains unchanged.
Conclusion
The discovery and synthesis of a specific UGT1A1 inhibitor like this compound is a rigorous, multi-disciplinary process. It requires a combination of high-throughput screening, medicinal chemistry, and detailed biochemical and pharmacological characterization. The development of potent and selective inhibitors is crucial for both understanding the role of UGT1A1 in drug metabolism and for the potential development of new therapeutic agents. The data and protocols presented in this guide provide a framework for the investigation of novel UGT1A1 inhibitors.
References
Technical Guide to Ugt1A1 Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of fluorescent probes designed for the detection and characterization of Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1), a critical enzyme in human drug metabolism. UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin and plays a vital role in the detoxification and elimination of numerous drugs and xenobiotics.[1][2][3] Fluorescent probes offer a sensitive and high-throughput method for assessing UGT1A1 activity, which is crucial for understanding drug interactions, pharmacogenetics, and disease states like Crigler-Najjar syndrome and Gilbert syndrome.[4][5]
Core Principles of UGT1A1 Fluorescent Probes
UGT1A1 fluorescent probes are typically small molecules that are substrates for the enzyme. Upon enzymatic modification by UGT1A1—specifically, the covalent attachment of a glucuronic acid moiety—the probe's fluorescent properties are altered. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the fluorescence emission spectrum (ratiometric). The rate of this change is proportional to the UGT1A1 activity in the sample.
Several fluorescent probes have been developed for UGT1A1, often designed based on the enzyme's preference for bulky polycyclic phenolic compounds. While a specific probe named "Ugt1A1-IN-1" is not prominently documented in the scientific literature, this guide will discuss the properties and applications of well-characterized UGT1A1 fluorescent probes.
Quantitative Properties of Representative UGT1A1 Probes
The selection of a fluorescent probe is dictated by its photophysical and enzymatic properties. The following table summarizes key quantitative data for representative UGT1A1 probes described in the literature.
| Property | NCHN (N-3-carboxy propyl-4-hydroxy-1,8-naphthalimide) | NHPN (N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide) |
| Mechanism | Ratiometric | High-affinity substrate |
| Quantum Yield (Φ) of Product | 0.688 | Not explicitly stated in the provided results. |
| S50 (in HLM) | 365 µM | 0.41 µM |
| S50 (recombinant UGT1A1) | Not explicitly stated in the provided results. | 0.27 µM |
| Emission Wavelength of Product | Not explicitly stated in the provided results. | <520 nm |
HLM: Human Liver Microsomes S50: Substrate concentration at half-maximal velocity
Note: The data presented are derived from different studies and experimental conditions. Direct comparison should be made with caution. NCHN is noted for its significant ratiometric fluorescence response and high quantum yield upon glucuronidation. NHPN is highlighted as a very high-affinity substrate for UGT1A1.
Signaling Pathway and Mechanism of Action
UGT1A1 is a key enzyme in the Phase II drug metabolism pathway. Its primary function is to increase the water solubility of various endogenous and xenobiotic compounds, facilitating their excretion. The general mechanism of action for a UGT1A1 fluorescent probe is depicted below.
Caption: UGT1A1 catalyzes the conjugation of glucuronic acid to lipophilic substrates.
Experimental Protocols
The following provides a generalized methodology for utilizing a UGT1A1 fluorescent probe in an in vitro enzyme activity assay. Specific parameters should be optimized for the particular probe and experimental system.
1. Preparation of Reagents:
-
Buffer: Prepare a suitable buffer, such as 100 mM potassium phosphate buffer (pH 7.4).
-
UGT1A1 Source: This can be recombinant human UGT1A1, human liver microsomes (HLMs), or cell lysates.
-
Fluorescent Probe: Dissolve the probe in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Cofactor: Prepare a stock solution of the cofactor, UDP-glucuronic acid (UDPGA).
-
Stop Solution: An acidic or organic solution to quench the reaction (e.g., 0.1% formic acid in acetonitrile).
2. Enzyme Activity Assay Protocol:
A typical experimental workflow for measuring UGT1A1 activity is outlined below.
Caption: A generalized workflow for an in vitro UGT1A1 enzyme activity assay.
3. Data Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe and its glucuronidated product.
-
For ratiometric probes, calculate the ratio of the emission intensities at two different wavelengths.
-
Generate a standard curve using a known concentration of the glucuronidated metabolite, if available.
-
Determine the enzyme kinetics (e.g., Vmax and Km or S50) by measuring the reaction rate at various substrate concentrations.
Applications in Research and Drug Development
UGT1A1 fluorescent probes are valuable tools for:
-
High-Throughput Screening (HTS): Rapidly screening large compound libraries for potential inhibitors or inducers of UGT1A1.
-
Drug-Drug Interaction Studies: Evaluating the potential for a new drug candidate to inhibit or induce UGT1A1, which could affect the metabolism of co-administered drugs.
-
Pharmacogenetic Studies: Characterizing the functional consequences of UGT1A1 genetic variants on enzyme activity.
-
Live-Cell Imaging: Visualizing UGT1A1 activity in living cells to understand its regulation and localization.
-
Disease Research: Investigating the role of UGT1A1 in hyperbilirubinemia syndromes and other diseases.
Logical Relationship of UGT1A1 Genotype to Phenotype
Genetic variations in the UGT1A1 gene can significantly impact enzyme function, leading to a spectrum of clinical phenotypes. The relationship between genotype and phenotype is a key consideration in personalized medicine, particularly for drugs metabolized by UGT1A1, such as irinotecan.
Caption: Correlation of UGT1A1 genetic variants with enzyme activity and clinical outcomes.
References
- 1. UDP glucuronosyltransferase 1 family, polypeptide A1 - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. UGT1A1 Gene Analysis | Test Fact Sheet [arupconsult.com]
- 5. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]
Ugt1A1-IN-1: A Technical Guide to its Function as a Selective Fluorescent Probe and Non-Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ugt1A1-IN-1, a potent and selective non-competitive inhibitor of the human UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. This document details its mechanism of action, provides quantitative data on its inhibitory activity, and outlines experimental protocols for its use as a fluorescent probe in UGT1A1 research.
Introduction to UGT1A1 and the Role of Inhibitors
Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human phase II drug metabolism.[1] Located primarily in the liver, its primary function is to catalyze the conjugation of a glucuronic acid moiety to a wide range of lipophilic compounds. This process, known as glucuronidation, increases the water solubility of substrates, facilitating their excretion from the body.[1] Key endogenous substrates for UGT1A1 include bilirubin, the breakdown product of heme. UGT1A1 is the sole enzyme responsible for bilirubin glucuronidation, and genetic variations in the UGT1A1 gene can lead to conditions such as Gilbert's syndrome and the more severe Crigler-Najjar syndrome, both characterized by hyperbilirubinemia.[2]
In the realm of pharmacology, UGT1A1 plays a crucial role in the metabolism of numerous drugs. A notable example is SN-38, the active metabolite of the chemotherapy drug irinotecan.[2] Reduced UGT1A1 activity can lead to decreased clearance of SN-38, resulting in severe toxicity. Consequently, the study of UGT1A1 inhibitors is of significant interest in drug development to understand and predict potential drug-drug interactions and to develop strategies for personalized medicine.
This compound: A Selective Non-Competitive Inhibitor
This compound (also known as Compound 2) is a selective, non-competitive inhibitor of the UGT1A1 enzyme. Its chemical name is N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide (NHPN). It functions as a valuable research tool for investigating UGT1A1 activity and its interactions with various compounds.
Mechanism of Action
This compound exhibits non-competitive inhibition of UGT1A1. This means that it does not compete with the substrate for binding to the active site of the enzyme. Instead, it is understood to bind to an allosteric site, the same ligand-binding site as bilirubin. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding.
Quantitative Inhibitory Data
The following table summarizes the key quantitative parameters that define the inhibitory potency of this compound against the UGT1A1 enzyme.
| Parameter | Value | Description |
| IC50 | 1.33 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of UGT1A1 activity. |
| Ki | 5.02 µM | The inhibition constant, indicating the binding affinity of this compound to the UGT1A1 enzyme. |
This compound as a Fluorescent Probe
A significant application of this compound is its use as a fluorescent probe for monitoring UGT1A1 activity. This utility stems from its intrinsic fluorescent properties, which are altered upon glucuronidation by UGT1A1. This change in fluorescence provides a direct and sensitive measure of enzyme activity, making it suitable for high-throughput screening of potential UGT1A1 modulators.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
UGT1A1 Inhibition Assay in Human Liver Microsomes (HLM)
This protocol describes the procedure for determining the inhibitory potential of a test compound on UGT1A1 activity in HLM using this compound as the fluorescent probe.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound (NHPN)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl2, 5 mM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (2 mM)
-
Test inhibitor compound
-
Brij 58
-
Ice-cold acetonitrile
-
96-well plates
-
Incubator
-
Centrifuge
-
Liquid chromatography with fluorescence detection (LC-FD) system
Procedure:
-
Microsome Activation: Pre-incubate HLM (final concentration 10 µg/ml) with Brij 58 (0.1 mg/mg microsomal protein) for 20 minutes at 4°C to disrupt the endoplasmic reticulum membrane and reduce latency.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a total reaction volume of 200 µl consisting of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, the activated HLM, and the test inhibitor at various concentrations. The final DMSO concentration should be less than 1%.
-
Pre-incubation: Pre-incubate the reaction mixture for 3 minutes at 37°C.
-
Initiation of Reaction: Add this compound (final concentration 5 µM) and UDPGA (final concentration 2 mM) to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding 200 µl of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Analyze a 5 µl aliquot of the supernatant by LC-FD to quantify the formation of the glucuronidated product of this compound. The fluorescence of this compound and its glucuronide can be monitored at an excitation wavelength of 370 nm and an emission wavelength of 520 nm.[3]
UGT1A1 Inhibition Assay in Live Cells (HeLa-UGT1A1)
This protocol outlines the screening of UGT1A1 inhibitors in a cellular context using HeLa cells overexpressing UGT1A1.
Materials:
-
HeLa-UGT1A1 cells (HeLa cells stably transfected with UGT1A1)
-
Modified Eagle's Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 0.1% antibiotic-antimycotic mix
-
This compound (NHPN)
-
Test inhibitor compounds
-
96-well cell culture plates
-
CO2 incubator
-
Ice-cold acetonitrile
-
Centrifuge
Procedure:
-
Cell Seeding: Seed HeLa-UGT1A1 cells in 96-well plates and culture for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Inhibitor Treatment: Incubate the cells with the test inhibitor compounds at various concentrations for 60 minutes at 37°C in 5% CO2.
-
Probe Addition: Co-incubate the cells with this compound (final concentration 50 µM) for another 60 minutes.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to each well.
-
Centrifugation: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Analyze the supernatant to determine the level of this compound glucuronidation, which reflects the inhibitory effect of the test compound.
Visualizations
The following diagrams illustrate key pathways and workflows related to the function of this compound.
Caption: UGT1A1 glucuronidation pathway and inhibition by this compound.
Caption: Experimental workflow for a UGT1A1 inhibition assay.
References
The Modulation of UGT1A1 and its Critical Role in Bilirubin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a pivotal enzyme in human physiology, solely responsible for the glucuronidation of bilirubin, the neurotoxic breakdown product of heme. Impaired UGT1A1 function, whether due to genetic polymorphisms, disease states, or drug-induced inhibition, can lead to hyperbilirubinemia, a condition with potentially severe neurological consequences. Conversely, the induction of UGT1A1 presents a therapeutic avenue for managing hyperbilirubinemia. This technical guide provides an in-depth overview of UGT1A1's role in bilirubin metabolism, a survey of its known inhibitors and inducers, detailed experimental protocols for assessing its activity, and visual representations of the key molecular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in fields related to drug metabolism, toxicology, and gastroenterology.
Introduction: UGT1A1 and Bilirubin Metabolism
The UGT1A1 enzyme is a member of the UDP-glucuronosyltransferase superfamily, primarily expressed in the liver and gastrointestinal tract[1]. Its most critical function is the conjugation of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to the lipophilic unconjugated bilirubin (UCB). This process, known as glucuronidation, transforms UCB into more water-soluble conjugated bilirubin (mono- and di-glucuronides), which can then be readily excreted into bile and eliminated from the body[2].
Genetic variations in the UGT1A1 gene can significantly impact enzyme activity. The most well-known polymorphism, UGT1A1*28, is associated with reduced gene expression and is a primary cause of Gilbert's syndrome, a condition characterized by mild, fluctuating hyperbilirubinemia. More severe mutations can lead to Crigler-Najjar syndrome, a rare and life-threatening disorder marked by a near-complete absence of UGT1A1 activity[2].
The modulation of UGT1A1 activity by xenobiotics is a key consideration in drug development. Inhibition of UGT1A1 can lead to drug-induced hyperbilirubinemia, a significant safety concern. Conversely, the targeted induction of UGT1A1 holds therapeutic promise for the treatment of genetic and acquired forms of hyperbilirubinemia.
Quantitative Data on UGT1A1 Modulators
The following tables summarize the in vitro data for known inhibitors and inducers of UGT1A1. This information is crucial for predicting potential drug-drug interactions and for identifying compounds with therapeutic potential.
Table 1: In Vitro Inhibition of UGT1A1
| Inhibitor | System | Substrate | IC50 / Ki (µM) | Inhibition Type |
| Atazanavir | Human Liver Microsomes (HLM) | Estradiol | IC50: 1.9 | Mixed |
| Indinavir | HLM | Estradiol | IC50: 47.9 | Mixed |
| Nilotinib | HLM | Estradiol | Ki: 0.945 | Competitive |
| Gallotannin | HLM | β-estradiol | Ki: 1.68 | Competitive |
| Glycyrrhetinic acid | HLM | Estradiol-3-O-glucuronidation | Ki: 28.8 | - |
| Glycyrrhetinic acid | HLM | SN-38 glucuronidation | Ki: 25.4 | - |
| Quercetin-3-O-β-D-glucoside | Recombinant UGT1A1 | - | IC50: 45.21 | - |
| Andrographolide | HLM | Zidovudine | IC50: 6.18 | - |
| Kaempferol-3-rutinoside | HLM | Zidovudine | IC50: 18.56 | - |
| Mitragynine | HLM | Zidovudine | IC50: 8.11 | - |
| Zerumbone | HLM | Zidovudine | IC50: 4.57 | - |
Table 2: In Vitro Induction of UGT1A1
| Inducer | Cell Line | Fold Induction (mRNA/Activity) | Concentration |
| β-Naphthoflavone | Human Hepatocytes | > 2-fold (mRNA) | - |
| Omeprazole | Human Hepatocytes | > 2-fold (mRNA) | 100 µM |
| Phenobarbital | Human Hepatocytes | > 2-fold (mRNA) | 250 µM |
| Rifampin | Human Hepatocytes | > 2-fold (mRNA) | 20 µM |
| Isoniazid | Human Hepatocytes | > 2-fold (mRNA) | 100 µM |
| Chrysin | HepG2 | 3-5-fold (activity) | 25 µM |
| Acacetin | HepG2 | 3-5-fold (activity) | 25 µM |
| Apigenin | HepG2 | 3-5-fold (activity) | 25 µM |
| Luteolin | HepG2 | 3-5-fold (activity) | 25 µM |
| Diosmetin | HepG2 | 3-5-fold (activity) | 25 µM |
| Neobavaisoflavone | HepG2 | > Chrysin (mRNA) | 25 µM |
| Oleanolic Acid | HepG2 | Significant (mRNA & protein) | 10-40 µM |
| Ursolic Acid | HepG2 | Significant (mRNA & protein) | 10-40 µM |
Experimental Protocols
In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes
This protocol outlines a standard procedure for determining the inhibitory potential of a test compound on UGT1A1 activity.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
UGT1A1 probe substrate (e.g., Estradiol, Bilirubin)
-
Test compound
-
UDPGA (cofactor)
-
Alamethicin (pore-forming agent)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Positive control inhibitor (e.g., Atazanavir)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of UDPGA in buffer.
-
-
Incubation:
-
Pre-incubate HLM (e.g., 0.1 mg/mL final concentration) with alamethicin (e.g., 50 µg/mg protein) in phosphate buffer on ice for 15 minutes.
-
In a 96-well plate, add the HLM/alamethicin mixture, phosphate buffer, and various concentrations of the test compound or positive control.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Start the glucuronidation reaction by adding UDPGA.
-
-
Reaction Termination:
-
After a specified incubation time (e.g., 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the glucuronidated metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of UGT1A1 activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vitro UGT1A1 Induction Assay in HepG2 Cells
This protocol describes a method for evaluating the potential of a test compound to induce UGT1A1 expression in a human hepatoma cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Test compound
-
Positive control inducer (e.g., Rifampin)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
Primers and probes for UGT1A1 and a housekeeping gene (e.g., GAPDH) for qPCR
-
Reagents for Western blotting (optional, for protein level analysis)
-
Luciferase reporter assay system (for reporter gene assays)
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in multi-well plates and allow them to attach and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
-
RNA Extraction and qPCR:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative mRNA expression of UGT1A1 and the housekeeping gene.
-
-
Data Analysis (mRNA):
-
Calculate the fold change in UGT1A1 mRNA expression in treated cells relative to vehicle-treated cells, after normalization to the housekeeping gene.
-
-
Protein Analysis (Optional):
-
Lyse the cells and perform Western blotting using an antibody specific for UGT1A1 to assess changes in protein levels.
-
-
Reporter Gene Assay (Alternative Method):
Visualizing the Pathways
Bilirubin Metabolism and the Role of UGT1A1
Caption: The metabolic pathway of bilirubin from heme degradation to excretion.
Experimental Workflow for In Vitro UGT1A1 Inhibition Assay
Caption: A generalized workflow for determining UGT1A1 inhibition in vitro.
Signaling Pathways for UGT1A1 Induction
Caption: Simplified signaling pathways for PXR- and AhR-mediated induction of UGT1A1.
In Vivo Models: The Humanized UGT1 Mouse
A significant advancement in the study of UGT1A1 and bilirubin metabolism has been the development of the humanized UGT1 (hUGT1) mouse model. These mice have the murine Ugt1 locus knocked out and replaced with the human UGT1 locus. This model recapitulates key aspects of human bilirubin metabolism, including neonatal hyperbilirubinemia, making it an invaluable tool for preclinical studies.
Experimental Protocol Outline: Induction of Hyperbilirubinemia in hUGT1 Mice
-
Animal Model: Utilize neonatal hUGT1 mice, which naturally exhibit a transient hyperbilirubinemia that peaks in the second week of life.
-
Induction of Severe Hyperbilirubinemia (Optional): To model more severe conditions, hemolysis can be induced by administering phenylhydrazine (10-20 mg/kg, i.p.) for two consecutive days.
-
Treatment: Administer the test compound (potential UGT1A1 inducer) or vehicle control via an appropriate route (e.g., oral gavage).
-
Monitoring:
-
Collect blood samples at regular intervals via submandibular or retro-orbital bleeding.
-
Measure total serum bilirubin levels using a bilirubinometer or a colorimetric assay.
-
-
Tissue Analysis (at study termination):
-
Harvest liver and intestinal tissues.
-
Analyze UGT1A1 mRNA and protein expression using qPCR and Western blotting, respectively, to confirm target engagement.
-
Measure UGT1A1 enzyme activity in liver microsomes.
-
Conclusion
UGT1A1 is a critical enzyme in bilirubin homeostasis, and its modulation has significant implications for human health and drug development. This technical guide provides a foundational understanding of UGT1A1's role in bilirubin metabolism, quantitative data on its modulators, and detailed protocols for its study. The continued investigation of UGT1A1 inhibitors and inducers is essential for the development of safer drugs and novel therapeutic strategies for managing hyperbilirubinemia.
References
- 1. Frontiers | Oleanolic Acid and Ursolic Acid Induce UGT1A1 Expression in HepG2 Cells by Activating PXR Rather Than CAR [frontiersin.org]
- 2. fda.gov [fda.gov]
- 3. Development of a UGT1A1 reporter gene assay for induction studies: correlation between reporter gene data and regulation of UGT1A1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Studies on the Effects of UGT1A1 Inhibition: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Ugt1A1-IN-1" did not yield any publicly available information. It is possible that this is a novel, unpublished compound or an internal designation. This guide, therefore, focuses on the preliminary study of a well-characterized UGT1A1 inhibitor, Nilotinib , to illustrate the core principles and methodologies requested. This information is intended for researchers, scientists, and drug development professionals.
Introduction to UGT1A1 and its Inhibition
Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human phase II metabolism.[1][2][3] Primarily located in the liver, its main function is to catalyze the conjugation of glucuronic acid to various small lipophilic molecules, thereby increasing their water solubility and facilitating their excretion from the body.[4] One of the most important endogenous substrates for UGT1A1 is bilirubin, a toxic breakdown product of heme.[1] Impaired UGT1A1 function can lead to hyperbilirubinemia, as seen in Gilbert's syndrome and the more severe Crigler-Najjar syndrome.
From a pharmacological perspective, UGT1A1 is responsible for the metabolism of numerous drugs, including the active metabolite of the chemotherapy agent irinotecan, SN-38. Inhibition of UGT1A1 can lead to altered drug pharmacokinetics, potentially causing adverse drug reactions and drug-drug interactions (DDIs). Therefore, evaluating the inhibitory potential of new chemical entities on UGT1A1 is a crucial step in drug development, as recommended by regulatory agencies like the US Food and Drug Administration (FDA).
Nilotinib: A Case Study of a UGT1A1 Inhibitor
Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. It has been identified as a potent inhibitor of UGT1A1. Understanding the inhibitory effects of drugs like nilotinib on UGT1A1 is essential for predicting and managing potential DDIs and drug-induced toxicities, such as hyperbilirubinemia.
Data Presentation: In Vitro Inhibition of UGT1A1 by Nilotinib
The following table summarizes the quantitative data on the in vitro inhibition of UGT1A1 by nilotinib, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Enzyme Source | Probe Substrate | IC50 (nM) | Reference |
| Recombinant UGT1A1 | NHPN | 29.2 | |
| Human Liver Microsomes (HLM) | NHPN | 53.1 | |
| HeLa-UGT1A1 cells | NHPN | 1494.0 |
Note: NHPN (N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide) is a fluorescent probe substrate used to measure UGT1A1 activity.
Experimental Protocols
In Vitro UGT1A1 Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory potential of a test compound on UGT1A1 activity using human liver microsomes (HLM) or recombinant human UGT1A1.
4.1.1. Materials and Reagents
-
Test compound (e.g., Nilotinib)
-
Human Liver Microsomes (HLM) or recombinant human UGT1A1
-
UGT1A1 probe substrate (e.g., Estradiol, NHPN)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (cofactor)
-
Alamethicin or Brij 58 (pore-forming agent)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
4.1.2. Assay Procedure
-
Preparation of Reagents: Prepare stock solutions of the test compound, probe substrate, and UDPGA in an appropriate solvent (e.g., DMSO, methanol). Prepare the incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂).
-
Microsome/Enzyme Activation: Pre-incubate the HLM or recombinant UGT1A1 with a pore-forming agent like alamethicin or Brij 58 on ice to disrupt the membrane and expose the enzyme's active site.
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the activated enzyme source, incubation buffer, and varying concentrations of the test compound.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the glucuronidation reaction by adding the probe substrate and UDPGA.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the rate of metabolite formation at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
UGT1A1 Metabolic Pathway
Caption: Glucuronidation of Bilirubin and SN-38 by the UGT1A1 Enzyme.
Experimental Workflow for UGT1A1 Inhibition Assay
References
The Use of UGT1A1 Inhibitors in the Investigation of Drug-Drug Interactions: A Technical Guide Featuring Nilotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human drug metabolism, responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds. Inhibition of UGT1A1 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to reduced clearance and increased exposure to co-administered drugs. This technical guide provides an in-depth overview of the use of UGT1A1 inhibitors for studying such interactions, with a specific focus on the well-characterized inhibitor, Nilotinib, as a representative compound. This document outlines its mechanism of action, provides detailed experimental protocols for its use in in vitro inhibition studies, and presents its inhibitory potency across various experimental systems.
Quantitative Data: Inhibitory Potency of Nilotinib against UGT1A1
The inhibitory potential of Nilotinib against UGT1A1 has been quantified in numerous studies, yielding IC50 and Ki values that vary depending on the experimental system and probe substrate utilized. The following tables summarize these key quantitative data points.
| Enzyme Source | Probe Substrate | Inhibition Parameter | Value | Reference |
| Recombinant UGT1A1 | SN-38 | Ki | 0.079 ± 0.0029 µM | [1] |
| Human Liver Microsomes (HLM) | SN-38 | Ki | 0.286 ± 0.0094 µM | [1][2] |
| Recombinant UGT1A1 | 4-methylumbelliferone (4Mu) | Ki | 0.17 µM | [3][4] |
| Recombinant UGT1A1 | Estradiol-3-O-glucuronidation | Ki | 0.14 µM | |
| Human Liver Microsomes (HLM) | Estradiol-3-O-glucuronidation | Ki | 0.53 µM |
Table 1: Summary of Ki Values for Nilotinib Inhibition of UGT1A1.
| Enzyme Source | Probe Substrate | IC50 Value | Reference |
| Recombinant UGT1A1 | NHPN-O-glucuronidation | 29.2 nM | |
| Human Liver Microsomes (HLM) | NHPN-O-glucuronidation | 53.1 nM | |
| HeLa-UGT1A1 cells | NHPN-O-glucuronidation | 1494.0 nM |
Table 2: Summary of IC50 Values for Nilotinib Inhibition of UGT1A1.
Mechanism of UGT1A1 Inhibition by Nilotinib
Nilotinib has been demonstrated to be a potent inhibitor of UGT1A1. The mode of inhibition can depend on the substrate being investigated. For the UGT1A1-mediated glucuronidation of SN-38, Nilotinib acts as a noncompetitive inhibitor. However, when 4-methylumbelliferone is used as the substrate with recombinant UGT1A1, the inhibition mechanism is competitive. This suggests that Nilotinib may have multiple binding sites on the UGT1A1 enzyme or that its interaction is influenced by the substrate's binding. The potent inhibition of UGT1A1 by Nilotinib is considered a likely cause for the hyperbilirubinemia observed in some patients treated with this drug.
References
- 1. The small-molecule tyrosine kinase inhibitor nilotinib is a potent noncompetitive inhibitor of the SN-38 glucuronidation by human UGT1A1 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity for inhibition of nilotinib on the catalytic activity of human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to Ugt1A1-IN-1: A Potent and Selective Fluorescent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ugt1A1-IN-1 is a potent, non-competitive inhibitor of the human UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. With a distinct fluorescent profile that changes upon metabolic transformation, it serves as a valuable tool for in vitro research into UGT1A1 activity and inhibition. This document provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application as both an inhibitor and a fluorescent probe.
Core Compound Characteristics
This compound, also referred to as compound 2 in initial characterization studies, is a selective inhibitor of UGT1A1, a critical enzyme in the metabolism of bilirubin and various xenobiotics.[1][2][3] Its inhibitory action and fluorescent properties make it a significant asset for drug metabolism and interaction studies.
Physicochemical and Inhibitory Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting in vitro experiments.
| Parameter | Value | Source |
| IC50 | 1.33 µM | [1][3] |
| Ki | 5.02 µM | |
| Inhibition Type | Non-competitive | |
| Binding Site | Same as Bilirubin | |
| Reactivity | Good in Human Liver Microsomes (HLM) | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Mechanism of Action
This compound exerts its inhibitory effect on UGT1A1 through a non-competitive mechanism. This indicates that the inhibitor does not compete with the substrate for the active site. Instead, it binds to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. Notably, this compound binds to the same ligand-binding site as the endogenous substrate, bilirubin.
Caption: Mechanism of non-competitive inhibition of UGT1A1 by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on the foundational research characterizing the compound.
In Vitro UGT1A1 Inhibition Assay
This protocol outlines the procedure for determining the inhibitory potential of a test compound on UGT1A1 activity using this compound as a probe substrate.
Materials:
-
Human liver microsomes (HLM) or recombinant human UGT1A1
-
This compound (as the fluorescent probe substrate)
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Test inhibitor compound
-
Acetonitrile (for reaction termination)
-
96-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.
-
Prepare the UDPGA solution in the incubation buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following in order:
-
Incubation buffer
-
HLM or recombinant UGT1A1 (pre-warmed to 37°C)
-
A series of concentrations of the test inhibitor.
-
This compound solution.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add UDPGA to each well to start the glucuronidation reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence of the formed glucuronide metabolite using a plate reader. The excitation and emission wavelengths should be optimized based on the fluorescent properties of the this compound glucuronide.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for the in vitro UGT1A1 inhibition assay.
This compound as a Fluorescent Probe
This compound exhibits changes in its fluorescence emission upon glucuronidation, making it a useful probe for monitoring UGT1A1 activity.
Principle: The parent compound, this compound, has a specific fluorescence profile. Upon enzymatic conversion to its glucuronide metabolite by UGT1A1, there is a remarkable change in the fluorescence emission spectrum. This shift allows for the quantification of enzyme activity by measuring the fluorescence of the product.
Instrumentation:
-
A fluorometer or fluorescence plate reader is required.
General Protocol:
-
Determine the optimal excitation and emission wavelengths for both this compound and its glucuronide metabolite.
-
In an appropriate buffer system (as described in the inhibition assay), incubate this compound with the UGT1A1 enzyme source (e.g., HLM) and UDPGA.
-
Monitor the increase in fluorescence at the emission maximum of the glucuronide product over time.
-
The rate of the fluorescence increase is proportional to the UGT1A1 activity.
References
Core Concepts of UGT1A1 Function and Inhibition
An In-depth Technical Guide to the Inhibitory Pathways of UGT1A1
For Researchers, Scientists, and Drug Development Professionals
UGT1A1: A Key Enzyme in Biotransformation
Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a pivotal enzyme in the phase II metabolism pathway, responsible for the detoxification and elimination of a wide array of substances.[1] Its primary role is to catalyze the covalent attachment of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to various lipophilic molecules.[2] This process, known as glucuronidation, significantly increases the water solubility of the target compounds, thereby facilitating their excretion from the body via bile or urine.[2]
Encoded by the UGT1A1 gene, this enzyme is most abundantly expressed in the liver.[3] It is indispensable for the metabolism of endogenous compounds, most notably bilirubin, as well as a multitude of xenobiotics, including many therapeutic drugs.[4] UGT1A1 is the sole enzyme responsible for bilirubin glucuronidation; genetic deficiencies in UGT1A1 can lead to inherited conditions of unconjugated hyperbilirubinemia, such as Crigler-Najjar and Gilbert syndromes.
Mechanisms of UGT1A1 Inhibition
The inhibition of UGT1A1 activity is a critical consideration in drug development due to the potential for drug-drug interactions. Inhibition can occur through several distinct biochemical mechanisms:
-
Competitive Inhibition: An inhibitor molecule structurally similar to the substrate competes for binding at the active site of the UGT1A1 enzyme. This mode of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, which is a location distinct from the substrate-binding site. This interaction induces a conformational change in the enzyme, reducing its catalytic efficiency irrespective of the substrate's presence.
-
Mixed-type Inhibition: In this complex scenario, the inhibitor has the ability to bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.
The specific mechanism of inhibition can be elucidated through detailed enzyme kinetic studies.
Quantitative Data on UGT1A1 Inhibitors
The following table provides a summary of the inhibitory potency, expressed as IC₅₀ (half-maximal inhibitory concentration) and/or Kᵢ (inhibition constant) values, for several well-characterized UGT1A1 inhibitors.
| Inhibitor | Substrate Used in Assay | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Atazanavir | β-estradiol | 0.54 (in HLM) | 1.9 | Mixed-type |
| Indinavir | Not Specified | 47.9 | Mixed-type | |
| Efavirenz | Estradiol-3-O-glucuronidation | 40.3 | Non-competitive | |
| Nilotinib | NHPN-O-glucuronidation | Dose-dependent inhibition | Not determined | Not specified |
| Tucatinib | Various | 0.53 - 15.50 | Not determined | Strong inhibition |
| 1,2,3,6-Tetragalloylglucose | β-estradiol 3-glucuronidation | 6.01 | 3.55 | Competitive |
| 1,2,3,6-Tetragalloylglucose | SN-38 glucuronidation | 4.31 | Not determined | Competitive |
| HLM: Human Liver Microsomes |
Experimental Protocols
Precise and reproducible experimental methodologies are fundamental for the evaluation of UGT1A1 inhibition.
Protocol: UGT1A1 Inhibition Assay using Human Liver Microsomes (HLM)
Objective: To determine the IC₅₀ value of a test compound against UGT1A1-mediated glucuronidation in a physiologically relevant in vitro system.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
UGT1A1-specific probe substrate (e.g., β-estradiol, SN-38)
-
Uridine diphosphate glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and a known positive control inhibitor (e.g., atazanavir)
-
Acetonitrile (ACN) containing an appropriate internal standard
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable organic solvent such as DMSO. Prepare the required buffers.
-
Incubation Setup: In a 96-well plate, combine HLM, phosphate buffer containing MgCl₂, and a range of concentrations of the test compound or positive control.
-
Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
Reaction Initiation: Initiate the enzymatic reaction by the simultaneous addition of the probe substrate and UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time that falls within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the glucuronidated metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation for each inhibitor concentration. The IC₅₀ value is calculated by fitting the percent inhibition versus inhibitor concentration data to a suitable nonlinear regression model.
Protocol: Recombinant Human UGT1A1 Inhibition Assay
Objective: To assess the direct inhibitory effect of a compound on the UGT1A1 isoform in isolation, eliminating confounding metabolic activities from other enzymes present in HLM.
Materials:
-
Recombinant human UGT1A1 enzyme (e.g., expressed in baculovirus-infected insect cells, commercially available as Supersomes™)
-
UGT1A1 probe substrate (can be a fluorescent probe for high-throughput screening)
-
UDPGA
-
Assay buffer optimized for the recombinant enzyme
-
Test compound and positive control
-
Termination solution
-
Analytical instrument (LC-MS/MS or a fluorescence plate reader)
Procedure:
-
Assay Configuration: The protocol is analogous to the HLM assay, with the substitution of recombinant UGT1A1 for HLM.
-
Optimization: Incubation conditions such as protein concentration, substrate concentration, and incubation time should be optimized for the specific recombinant system.
-
Detection: For high-throughput applications, fluorescent probe substrates coupled with a fluorescence plate reader can be utilized. Luminescent assays, such as the UGT-Glo™ Assay, also provide a sensitive detection method.
-
Kinetic Analysis: To determine the mechanism of inhibition (Kᵢ), the assay is performed with a matrix of varying substrate and inhibitor concentrations. The resulting data are analyzed using enzyme kinetic models, often visualized with a Lineweaver-Burk plot.
Visualizations of Pathways and Workflows
Signaling and Metabolic Pathways
Caption: UGT1A1-mediated glucuronidation pathway for xenobiotic metabolism.
Caption: Mechanisms of competitive and non-competitive inhibition of UGT1A1.
Experimental Workflow
Caption: General workflow for an in vitro UGT1A1 inhibition assay.
References
Methodological & Application
Application Notes and Protocols for Ugt1A1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human phase II drug metabolism, primarily expressed in the liver. It plays a central role in the detoxification and elimination of a wide variety of compounds, including endogenous substances like bilirubin and xenobiotics such as the active metabolite of the chemotherapy drug irinotecan, SN-38. Inhibition of UGT1A1 can lead to altered drug clearance, potentially causing adverse drug reactions and toxicity. Therefore, evaluating the inhibitory potential of new chemical entities on UGT1A1 is a crucial step in drug development.
Ugt1A1-IN-1 is a known non-competitive inhibitor of UGT1A1. This document provides detailed application notes and a comprehensive protocol for conducting an in vitro assay to determine the inhibitory activity of this compound on the UGT1A1 enzyme.
UGT1A1 Metabolic Pathway and Inhibition
UGT1A1 catalyzes the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, rendering it more water-soluble and facilitating its excretion from the body. This process is essential for the clearance of various drugs and the detoxification of bilirubin.[1][2] Inhibition of this pathway by a compound like this compound can lead to an accumulation of UGT1A1 substrates, which may result in toxicity.
Figure 1. UGT1A1 metabolic pathway and the point of inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the known inhibitory constants for this compound against the human UGT1A1 enzyme.
| Compound | Target | Inhibition Type | IC50 (µM) | Ki (µM) |
| This compound | UGT1A1 | Non-competitive | 1.33 | 5.02 |
Data sourced from publicly available information.
Experimental Protocol: In Vitro UGT1A1 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using human liver microsomes (HLMs) as the enzyme source and SN-38 as the substrate. The formation of the glucuronidated product, SN-38G, is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
Substrate: SN-38 (7-ethyl-10-hydroxycamptothecin)
-
Inhibitor: this compound
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Buffer: 0.1 M Potassium phosphate buffer, pH 7.4
-
Activating Agent: Alamethicin
-
Stopping Solution: Acetonitrile, ice-cold
-
Positive Control: Nilotinib (a known UGT1A1 inhibitor)
-
Other Reagents: Magnesium chloride (MgCl₂), Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate, incubator, liquid handler (optional), LC-MS/MS system
Experimental Workflow
The overall workflow for the UGT1A1 inhibition assay is depicted in the following diagram.
Figure 2. Experimental workflow for the UGT1A1 inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations. The final DMSO concentration in the incubation mixture should be ≤ 1%.
-
Prepare stock solutions of SN-38 and the positive control (Nilotinib) in DMSO.
-
Prepare the incubation buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
Prepare a stock solution of UDPGA in water.
-
-
Enzyme Activation:
-
On ice, dilute the HLM suspension with the incubation buffer.
-
Add alamethicin to the diluted HLM suspension to a final concentration of 25 µg/mg of microsomal protein.
-
Incubate on ice for 15 minutes to allow for membrane permeabilization.
-
-
Incubation:
-
In a 96-well plate, add the activated HLM suspension.
-
Add the various concentrations of this compound, the positive control, or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of SN-38 and UDPGA to each well. The final concentration of SN-38 should be close to its Km value for UGT1A1.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of SN-38 glucuronide (SN-38G).
-
Develop an appropriate LC-MS/MS method for the separation and quantification of SN-38 and SN-38G.
-
Data Analysis
-
Calculate the rate of SN-38G formation in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory effect on UGT1A1. Adherence to this protocol will enable researchers to generate robust and reproducible data on the inhibitory potential of test compounds, which is essential for understanding their drug-drug interaction liability and overall safety profile. The provided diagrams and data tables offer a comprehensive overview for professionals in the field of drug development.
References
Application Notes and Protocols for Ugt1A1-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ugt1A1-IN-1, a non-competitive inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1), in cell culture experiments. UGT1A1 is a critical enzyme in the metabolism of endogenous compounds like bilirubin and numerous drugs.[1][2] Understanding the impact of UGT1A1 inhibition is vital for drug development and studying metabolic disorders.
Introduction to this compound
This compound is a potent and specific non-competitive inhibitor of UGT1A1. It is a valuable tool for in vitro studies investigating the role of UGT1A1 in cellular processes, drug metabolism, and toxicity. Its inhibitory activity allows for the examination of the consequences of reduced UGT1A1 function in a controlled cellular environment.
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Mechanism of Action | Non-competitive inhibitor of UGT1A1 | [MedChemExpress Data Sheet] |
| IC50 | 1.33 µM | [MedChemExpress Data Sheet] |
| Ki | 5.02 µM | [MedChemExpress Data Sheet] |
Experimental Applications
This compound can be employed in a variety of cell culture experiments to:
-
Investigate the role of UGT1A1 in the metabolism and clearance of specific drugs.
-
Assess the potential for drug-drug interactions involving UGT1A1.
-
Study the cellular mechanisms of toxicity associated with the accumulation of UGT1A1 substrates (e.g., bilirubin, SN-38).
-
Elucidate the physiological functions of UGT1A1 beyond drug metabolism.
Recommended Cell Lines
The choice of cell line is critical for studying UGT1A1 activity. It is essential to use cell lines that express functional UGT1A1. The following human cell lines have been reported to express UGT1A1 and are suitable for use with this compound:
-
HepG2 (Human Hepatocellular Carcinoma): A commonly used liver-derived cell line that expresses a range of drug-metabolizing enzymes, including UGT1A1.[3][4]
-
Caco-2 (Human Colorectal Adenocarcinoma): An intestinal cell line that expresses UGT1A1 and is often used as a model for intestinal drug metabolism and transport.[3]
-
MCF-7 (Human Breast Adenocarcinoma): This cell line has also been shown to express UGT1A1.
-
HeLa (Human Cervical Adenocarcinoma): While its UGT1A1 expression might be lower than in liver or intestinal cells, it has been used in UGT1A1-related studies. Commercially available UGT1A1-modified HeLa cells can be a practical tool.
It is always recommended to verify UGT1A1 expression and activity in the chosen cell line under your specific culture conditions.
Experimental Protocols
Preparation of this compound Stock Solution
For accurate and reproducible results, it is crucial to properly prepare and store the this compound stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's datasheet for the molecular weight of this compound.
-
Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Selected cell line expressing UGT1A1
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to start with a concentration range that brackets the IC50 value (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
UGT1A1 Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of UGT1A1 in cell lysates using a fluorogenic probe substrate.
Materials:
-
Cultured cells expressing UGT1A1
-
UGT Assay Buffer
-
UGT1A1 fluorogenic substrate (e.g., a specific coumarin derivative)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Alamethicin
-
This compound
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Protocol:
-
Prepare cell lysates or microsomes from the cultured cells.
-
Prepare a reaction mixture containing UGT Assay Buffer, the fluorogenic UGT1A1 substrate, UDPGA, and alamethicin.
-
In the wells of a 96-well plate, add the cell lysate/microsomes.
-
Add different concentrations of this compound to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 415/502 nm) for 30-60 minutes at 37°C.
-
The rate of decrease in fluorescence is proportional to the UGT1A1 activity. Calculate the percentage of inhibition for each concentration of this compound.
Assessment of UGT1A1 Substrate Accumulation
This experiment demonstrates the functional consequence of UGT1A1 inhibition by measuring the intracellular accumulation or increased toxicity of a known UGT1A1 substrate. SN-38, the active metabolite of irinotecan, is a well-established UGT1A1 substrate.
4.4.1. SN-38 Cytotoxicity Potentiation Assay
Protocol:
-
Follow the MTT assay protocol (Section 4.2).
-
In addition to treating cells with this compound alone, include treatment groups with a fixed, sub-lethal concentration of SN-38.
-
Create a dose-response curve for SN-38 in the presence and absence of a fixed concentration of this compound.
-
A shift in the SN-38 IC50 to a lower concentration in the presence of this compound indicates potentiation of SN-38 toxicity due to the inhibition of its glucuronidation by UGT1A1.
4.4.2. Bilirubin Accumulation Assay
Protocol:
-
Culture cells in the presence and absence of a non-toxic concentration of this compound for a specified period (e.g., 24 hours).
-
Treat the cells with a known concentration of unconjugated bilirubin.
-
After incubation, collect the cell culture supernatant and/or cell lysates.
-
Measure the concentration of unconjugated and/or conjugated bilirubin using a commercially available bilirubin assay kit. An increase in the level of unconjugated bilirubin in the cells or medium treated with this compound would indicate inhibition of UGT1A1-mediated glucuronidation.
Signaling Pathway and Experimental Logic
UGT1A1-Mediated Detoxification and its Inhibition
Caption: UGT1A1 pathway and the effect of this compound.
Logical Flow of a UGT1A1 Inhibition Experiment
Caption: Logical workflow for a UGT1A1 inhibition experiment.
Data Presentation
Summarize all quantitative data from the described experiments in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| Caco-2 | 24 | |
| 48 | ||
| 72 |
Table 2: Potentiation of SN-38 Cytotoxicity by this compound
| Cell Line | This compound Conc. (µM) | SN-38 IC50 (nM) | Fold Potentiation |
| HepG2 | 0 | 1 | |
| [Concentration] | |||
| Caco-2 | 0 | 1 | |
| [Concentration] |
Table 3: Inhibition of UGT1A1 Activity by this compound
| Cell Lysate/Microsome Source | This compound IC50 (µM) |
| HepG2 | |
| Caco-2 |
Table 4: Effect of this compound on Bilirubin Glucuronidation
| Treatment | Unconjugated Bilirubin (µg/mL) | Conjugated Bilirubin (µg/mL) |
| Control | ||
| This compound [Concentration] |
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for advancing our understanding of UGT1A1 function and its role in health and disease.
References
- 1. The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Absolute quantification of UGT1A1 in various tissues and cell lines using isotope-free UPLC-MS/MS method determines its turnover number and correlates with its glucuronidation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantification of UGT1A1 in various tissues and cell lines using isotope label-free UPLC-MS/MS method determines its turnover number and correlates with its glucuronidation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring UGT1A1 Enzyme Activity Using Ugt1A1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human metabolism, primarily located in the liver. It plays a central role in the detoxification of a wide array of compounds, including endogenous substances like bilirubin and exogenous compounds such as therapeutic drugs.[1][2][3][4][5] The process catalyzed by UGT1A1 is glucuronidation, a major phase II metabolic reaction that conjugates a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion from the body.
Given its broad substrate specificity, UGT1A1 is a key determinant in the pharmacokinetics of many drugs. Inhibition of UGT1A1 can lead to elevated plasma concentrations of co-administered drugs that are substrates for this enzyme, potentially causing adverse drug reactions. Furthermore, genetic polymorphisms in the UGT1A1 gene can lead to reduced enzyme activity, as seen in Gilbert's syndrome, which can increase the risk of drug-induced toxicity. Therefore, it is crucial during drug development to assess the potential of new chemical entities to inhibit UGT1A1.
This document provides detailed application notes and protocols for measuring UGT1A1 enzyme activity using Ugt1A1-IN-1 , a representative inhibitor of UGT1A1. These protocols are designed for use with in vitro systems such as human liver microsomes (HLMs) or recombinant human UGT1A1 (rhUGT1A1).
UGT1A1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the UGT1A1 metabolic pathway and the general experimental workflow for assessing UGT1A1 inhibition.
Data Presentation
The following tables summarize typical quantitative data obtained from UGT1A1 enzyme kinetic studies and inhibition assays.
Table 1: Michaelis-Menten Kinetic Parameters for UGT1A1 Substrates
| Substrate | UGT1A1 Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Bilirubin | Human Liver Microsomes | 0.5 - 2.0 | 100 - 500 | |
| Estradiol | Recombinant UGT1A1 | 15 - 50 | 500 - 1500 | |
| SN-38 (Irinotecan metabolite) | Human Liver Microsomes | 1.0 - 5.0 | 200 - 800 | |
| NHPN (fluorescent probe) | Recombinant UGT1A1 | 2.5 | Not Reported |
Table 2: Inhibitory Potency (IC50) of Known UGT1A1 Inhibitors
| Inhibitor | Substrate | UGT1A1 Source | IC50 (µM) | Inhibition Type | Reference |
| Atazanavir | Bilirubin | Human Liver Microsomes | 0.1 - 0.5 | Competitive | |
| Erlotinib | 4-Methylumbelliferone | Human Liver Microsomes | ~5.0 | Not Specified | |
| Neobavaisoflavone | Not Specified | Hepatic Cells | Not IC50 (Inducer) | Not Applicable | |
| This compound (Example) | Bilirubin | Recombinant UGT1A1 | (User Determined) | (User Determined) | N/A |
Experimental Protocols
Protocol 1: In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the inhibitory potential of a test compound (e.g., this compound) on UGT1A1-mediated bilirubin glucuronidation.
Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Bilirubin (substrate)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
This compound (test inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (ACN) with internal standard (for reaction termination and sample preparation)
-
96-well microplate
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bilirubin in DMSO.
-
Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of concentrations.
-
Prepare a working solution of UDPGA in buffer.
-
Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2 and 0.5% BSA.
-
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of the appropriate concentration of this compound or vehicle (DMSO for control) to each well.
-
Add 85 µL of a master mix containing HLMs (final concentration of 0.25-0.5 mg/mL) in incubation buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of a pre-warmed mixture of bilirubin (final concentration ~ Km value) and UDPGA (final concentration ~2 mM) to each well to start the reaction. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined linear time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of bilirubin glucuronides by a validated LC-MS/MS method.
-
Protocol 2: Determination of IC50 Value
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Procedure:
-
Perform the UGT1A1 Inhibition Assay as described in Protocol 1 with a range of inhibitor concentrations (e.g., 0.01 to 100 µM) and a vehicle control.
-
Calculate Percent Inhibition:
-
Determine the rate of product formation for each inhibitor concentration and the vehicle control.
-
Calculate the percent inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] x 100
-
-
Data Analysis and IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or a similar sigmoidal dose-response curve) using a suitable software (e.g., GraphPad Prism, R).
-
The IC50 value is determined from the fitted curve as the concentration of the inhibitor that produces 50% inhibition.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for assessing the activity and inhibition of the UGT1A1 enzyme. Accurate characterization of the interaction between new drug candidates and UGT1A1 is a critical step in drug development, helping to predict potential drug-drug interactions and ensure patient safety. The use of a well-characterized inhibitor like this compound in these assays allows for a thorough investigation of UGT1A1-mediated metabolism.
References
- 1. Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1) | St. Jude Research [stjude.org]
- 2. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Frontiers | Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ [frontiersin.org]
- 4. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP glucuronosyltransferase 1 family, polypeptide A1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ugt1A1-IN-1 in Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human drug metabolism, primarily responsible for the glucuronidation of a wide array of endogenous and xenobiotic compounds. This process, which conjugates a glucuronic acid moiety to the substrate, increases its water solubility and facilitates its excretion from the body. Key substrates for UGT1A1 include bilirubin (a breakdown product of heme) and SN-38, the active metabolite of the chemotherapy drug irinotecan.[1][2][3] Inhibition of UGT1A1 can lead to altered drug efficacy and toxicity, as well as to hyperbilirubinemia (elevated bilirubin levels), a condition known as Gilbert's Syndrome in its milder, inherited form.[4][5] Therefore, the study of UGT1A1 inhibition is a crucial aspect of drug development and safety assessment.
Ugt1A1-IN-1 is a potent and specific non-competitive inhibitor of UGT1A1. These application notes provide detailed protocols for the use of this compound in in vitro inhibition studies to characterize its effects on UGT1A1 activity.
Quantitative Data Summary
The inhibitory potency of this compound against the UGT1A1 enzyme has been quantified to determine its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values are essential for comparing its potency with other compounds and for predicting potential in vivo drug-drug interactions. This compound demonstrates a non-competitive inhibition pattern, indicating that it binds to a site on the enzyme distinct from the substrate-binding site.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 1.33 µM | Human Liver Microsomes (HLM) | Fluorescent Probe | |
| Ki | 5.02 µM | Human Liver Microsomes (HLM) | Fluorescent Probe |
Experimental Protocols
In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes (HLM)
This protocol describes a method to determine the inhibitory effect of this compound on UGT1A1 activity using pooled human liver microsomes and a fluorescent probe substrate.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
UGT1A1 Fluorescent Probe Substrate (e.g., a commercially available probe)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile
-
96-well microplates (black, flat-bottom for fluorescence reading)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Tris-HCl buffer to achieve a range of desired concentrations.
-
Prepare a stock solution of the fluorescent probe substrate in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 2 mg/mL BSA.
-
Prepare the UDPGA solution in water.
-
-
Incubation:
-
In a 96-well microplate, add the following in order:
-
Incubation buffer
-
Human Liver Microsomes (final concentration, e.g., 0.25 mg/mL)
-
A series of concentrations of this compound (or vehicle control - DMSO)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorescent probe substrate.
-
Immediately after adding the substrate, start the final pre-incubation at 37°C for 3 minutes.
-
Start the glucuronidation reaction by adding a pre-warmed solution of UDPGA (final concentration, e.g., 2 mM).
-
-
Reaction Termination and Detection:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes). The optimal time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the formed glucuronide metabolite using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no UDPGA.
-
Calculate the percentage of UGT1A1 activity remaining at each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Determination of Inhibition Constant (Ki)
To determine the mode of inhibition and the Ki value, the inhibition assay should be performed at various concentrations of both the UGT1A1 substrate and this compound.
Procedure:
-
Follow the general protocol for the UGT1A1 inhibition assay.
-
Use a range of concentrations for the UGT1A1 probe substrate, typically spanning from 0.5 to 5 times its Km value.
-
For each substrate concentration, perform the inhibition assay with a range of this compound concentrations.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
For non-competitive inhibition, the lines will intersect on the x-axis, but will have different y-intercepts.
-
The Ki can be determined from a secondary plot of the y-intercepts from the Lineweaver-Burk plot versus the inhibitor concentration. The x-intercept of this secondary plot will be equal to -Ki.
Visualizations
Caption: UGT1A1 metabolic pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a UGT1A1 inhibition assay.
References
- 1. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. listarfish.it [listarfish.it]
- 3. medlineplus.gov [medlineplus.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. All You Need to Know About UGT1A1 Genetic Testing for Patients Treated With Irinotecan: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ugt1A1-IN-1 in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ugt1A1-IN-1, a non-competitive inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1), in human liver microsomes (HLM). This compound can be utilized as both an inhibitor to study the kinetics of UGT1A1-mediated metabolism and as a fluorescent probe to assess enzyme activity.
Introduction
Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in phase II drug metabolism, primarily responsible for the glucuronidation of a wide array of endogenous compounds, such as bilirubin, and xenobiotics, including many therapeutic drugs. Inhibition of UGT1A1 can lead to drug-drug interactions and altered drug efficacy and toxicity. This compound is a valuable tool for in vitro studies investigating the role of UGT1A1 in drug metabolism and for screening potential UGT1A1 inhibitors. It exhibits potent and selective inhibition of UGT1A1 and possesses intrinsic fluorescent properties that allow for its use as a probe substrate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relation to its inhibitory activity on UGT1A1.
| Parameter | Value | Enzyme Source | Notes |
| IC50 | 1.33 µM | Recombinant Human UGT1A1 | Concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki | 5.02 µM | Recombinant Human UGT1A1 | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |
| Inhibition Type | Non-competitive | Recombinant Human UGT1A1 | The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. |
Signaling Pathway Involving UGT1A1 Regulation
The expression and activity of UGT1A1 are regulated by various signaling pathways. Understanding these pathways is crucial for interpreting data from cellular and in vivo studies. Below is a simplified representation of key regulatory pathways.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Human Liver Microsomes
This protocol describes the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on UGT1A1 activity in human liver microsomes (HLM) using a fluorescent probe substrate.
Workflow for IC50 Determination
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
UGT1A1 fluorescent probe substrate (e.g., N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide - NHPN)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
96-well microplate
-
Incubator
-
Fluorescence microplate reader or LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to achieve a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the incubation should be ≤ 1%.
-
Prepare a stock solution of the fluorescent substrate (e.g., NHPN) in a suitable solvent.
-
Prepare a stock solution of UDPGA in water.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Prepare an HLM suspension in the incubation buffer to a final protein concentration of 0.25 mg/mL.
-
-
Microsome Activation:
-
To the HLM suspension, add alamethicin to a final concentration of 25 µg/mg of microsomal protein.
-
Incubate on ice for 15 minutes.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
50 µL of the activated HLM suspension.
-
1 µL of the this compound serial dilutions or DMSO (for the control).
-
Mix gently and pre-incubate for 10 minutes at 37°C.
-
-
Add 24 µL of the fluorescent substrate solution (final concentration should be at or near its Km for UGT1A1).
-
Pre-warm the plate for 3 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the UDPGA solution (final concentration of 5 mM). The final incubation volume is 100 µL.
-
-
Reaction Termination:
-
After a fixed incubation time (e.g., 60 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile.
-
-
Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure the formation of the glucuronidated metabolite using a validated LC-MS/MS method or by measuring the fluorescence of the remaining substrate or the formed product with a fluorescence microplate reader (excitation and emission wavelengths will be specific to the chosen fluorescent probe).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO) incubation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Using this compound as a Fluorescent Probe for UGT1A1 Activity
This protocol outlines the use of this compound itself as a fluorescent substrate to measure UGT1A1 activity in HLM. The glucuronidation of this compound results in a change in its fluorescent properties, which can be monitored to determine enzyme activity.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
96-well black microplate (for fluorescence reading)
-
Incubator
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be optimized based on its Km value as a substrate.
-
Prepare other reagents as described in Protocol 1.
-
-
Microsome Activation:
-
Activate the HLM with alamethicin as described in Protocol 1.
-
-
Incubation:
-
In a 96-well black microplate, add the following in order:
-
50 µL of the activated HLM suspension.
-
25 µL of the this compound solution (as the substrate).
-
Pre-warm the plate for 3 minutes at 37°C.
-
-
Initiate the reaction by adding 25 µL of the UDPGA solution (final concentration of 5 mM). The final incubation volume is 100 µL.
-
Include control wells:
-
No UDPGA: to measure background fluorescence.
-
No HLM: to assess non-enzymatic degradation of the substrate.
-
-
-
Fluorescence Measurement:
-
Immediately after adding UDPGA, measure the fluorescence at time zero using a fluorescence microplate reader. Use excitation and emission wavelengths appropriate for this compound (these should be determined empirically, but a starting point can be based on its chemical structure).
-
Incubate the plate at 37°C.
-
Take fluorescence readings at regular intervals (e.g., every 5 minutes for 60 minutes) to monitor the reaction progress. The rate of change in fluorescence is proportional to the UGT1A1 activity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-UDPGA control) from all readings.
-
Plot the change in fluorescence against time.
-
The initial linear portion of the curve represents the initial reaction velocity (V₀).
-
The UGT1A1 activity can be expressed as the rate of change in fluorescence units per minute per mg of microsomal protein. For quantitative analysis, a standard curve of the glucuronidated metabolite would be required.
-
Concluding Remarks
These protocols provide a framework for utilizing this compound in studies involving human liver microsomes. It is recommended that researchers optimize the specific conditions, such as substrate and protein concentrations and incubation times, for their particular experimental setup and objectives. Proper controls are essential for accurate data interpretation.
Application Note: High-Throughput Screening for UGT1A1 Inhibitors
Introduction
Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human metabolism, primarily active in the liver.[1] It plays a central role in the glucuronidation of a wide array of compounds, converting them into more water-soluble forms for excretion.[2] This process is vital for the detoxification of both endogenous substances, such as bilirubin, and a variety of xenobiotics, including many therapeutic drugs.[1][3] Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, which is associated with conditions like Gilbert's syndrome and an increased risk of adverse drug reactions.[4]
Given its importance in drug metabolism, the inhibition of UGT1A1 by new chemical entities is a significant concern during drug development. Strong inhibition can lead to drug-drug interactions, resulting in elevated plasma concentrations of co-administered drugs and potentially severe toxicity. Therefore, regulatory agencies recommend evaluating the inhibitory potential of new drug candidates against UGT1A1. High-throughput screening (HTS) assays are essential tools for rapidly assessing large compound libraries for their effects on UGT1A1 activity, enabling early identification of potential liabilities.
This document provides a detailed protocol for a fluorescence-based high-throughput screening assay designed to identify and characterize inhibitors of UGT1A1.
UGT1A1 Signaling Pathway and Drug Metabolism
UGT1A1 is a key enzyme in Phase II drug metabolism. Its primary function is to catalyze the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. This reaction increases the hydrophilicity of the substrate, facilitating its elimination from the body. A variety of drugs, such as the anticancer agent irinotecan, are metabolized by UGT1A1. Inhibition of UGT1A1 can disrupt this critical detoxification pathway, leading to altered drug pharmacokinetics and potential toxicity.
Caption: UGT1A1-mediated drug metabolism and inhibition.
High-Throughput Screening Protocol for UGT1A1 Inhibitors
This protocol describes a fluorescence-based assay for screening potential UGT1A1 inhibitors. The assay measures the decrease in the rate of formation of a fluorescent product when a known UGT1A1 substrate is incubated with the enzyme in the presence of a test compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human UGT1A1 (Supersomes™) | Corning | 456401 | -80°C |
| UDP-glucuronic acid (UDPGA), trisodium salt | Sigma-Aldrich | U6751 | -20°C |
| Fluorescent Substrate (e.g., 1-Naphthol) | Sigma-Aldrich | N1000 | Room Temperature |
| Alamethicin | Sigma-Aldrich | A4665 | -20°C |
| Diclofenac (Positive Control Inhibitor) | Sigma-Aldrich | D6899 | Room Temperature |
| Tris-HCl Buffer (pH 7.4) | Thermo Fisher | 15567027 | Room Temperature |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 384-well black, flat-bottom plates | Corning | 3571 | Room Temperature |
Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
Alamethicin Stock Solution: Prepare a 5 mg/mL stock solution in ethanol.
-
UGT1A1 Enzyme Preparation: Thaw recombinant human UGT1A1 on ice. Prepare a working solution by diluting the enzyme in Assay Buffer to the desired concentration (e.g., 0.1 mg/mL). Add alamethicin to a final concentration of 50 µg/mg protein and pre-incubate on ice for 15 minutes.
-
Substrate Solution: Prepare a stock solution of the fluorescent substrate in DMSO. Dilute to the working concentration in Assay Buffer.
-
Cofactor Solution (UDPGA): Prepare a stock solution of UDPGA in water. Dilute to the working concentration in Assay Buffer immediately before use.
-
Test Compound and Control Plates: Prepare serial dilutions of test compounds in DMSO. For the assay, further dilute in Assay Buffer to the final desired concentrations. Prepare a positive control inhibitor (e.g., diclofenac) in a similar manner.
-
-
Assay Procedure:
-
Add 5 µL of the test compound or control solution to the wells of a 384-well plate.
-
Add 20 µL of the pre-incubated UGT1A1 enzyme solution to each well.
-
Add 15 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the UDPGA solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. Use excitation and emission wavelengths appropriate for the chosen fluorescent substrate (e.g., for 1-naphthol glucuronide, Ex: 295 nm, Em: 335 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: High-throughput screening workflow for UGT1A1 inhibitors.
Data Presentation
The results of the high-throughput screening should be summarized to allow for clear comparison of the inhibitory potencies of the tested compounds.
Table 1: UGT1A1 Inhibition by Test Compounds
| Compound ID | Max Inhibition (%) | IC₅₀ (µM) | Hill Slope |
| Compound A | 98.2 | 1.5 | 1.1 |
| Compound B | 55.7 | 12.3 | 0.9 |
| Compound C | 15.1 | > 50 | N/A |
| Diclofenac | 99.5 | 0.8 | 1.2 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Base Ratio | 3.5 |
| CV of Controls (%) | < 10% |
The protocol described provides a robust and reliable method for the high-throughput screening of UGT1A1 inhibitors. Early identification of compounds that inhibit UGT1A1 is crucial for mitigating the risk of drug-drug interactions and ensuring the development of safer drug candidates. The use of a fluorescence-based kinetic assay allows for efficient screening of large compound libraries, providing valuable data to guide lead optimization and candidate selection in drug discovery programs.
References
- 1. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UGT1A1 Genotyping Kit | EntroGen, Inc. [entrogen.com]
- 3. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UGT1A1 Gene Analysis | Test Fact Sheet [arupconsult.com]
Practical Guide to UGT1A1-IN-1 Application in the Laboratory
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for the laboratory application of UGT1A1-IN-1, a non-competitive inhibitor of the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). These guidelines are intended for researchers, scientists, and drug development professionals investigating the role of UGT1A1 in drug metabolism and various disease states.
UGT1A1 is a critical enzyme in phase II drug metabolism, primarily active in the liver, and is responsible for the glucuronidation of a wide array of endogenous and exogenous compounds.[1][2][3] This process involves the conjugation of glucuronic acid to substrates, rendering them more water-soluble and facilitating their excretion from the body.[1][3] A key endogenous substrate for UGT1A1 is bilirubin, the breakdown product of heme. Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in conditions such as Gilbert's syndrome and the more severe Crigler-Najjar syndrome, both characterized by hyperbilirubinemia.
Furthermore, UGT1A1 plays a crucial role in the metabolism of various therapeutic drugs, including the active metabolite of the chemotherapy agent irinotecan, SN-38. Inhibition of UGT1A1 can lead to altered drug clearance and potential toxicity. This compound serves as a valuable tool for in vitro and cell-based studies to probe the function of UGT1A1 and to investigate the impact of its inhibition on cellular processes and drug metabolism.
Mechanism of Action
This compound is a non-competitive inhibitor of UGT1A1. This means it binds to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic activity without preventing substrate binding. It has been shown to bind at the same ligand-binding site as bilirubin.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound, providing a quick reference for its inhibitory potency.
| Parameter | Value | Target | Notes |
| IC₅₀ | 1.33 µM | UGT1A1 | The half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce UGT1A1 activity by 50%. |
| Kᵢ | 5.02 µM | UGT1A1 | The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme. |
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway involving UGT1A1 and a typical experimental workflow for assessing UGT1A1 inhibition.
Caption: UGT1A1 metabolic pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
In Vitro UGT1A1 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on recombinant human UGT1A1 enzyme activity using the fluorescent probe substrate 4-methylumbelliferone (4-MU).
Materials:
-
Recombinant human UGT1A1 enzyme
-
This compound
-
4-Methylumbelliferone (4-MU)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL BSA.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations.
-
4-MU Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute in assay buffer to the desired working concentration (e.g., 2X the final concentration).
-
UDPGA Solution: Prepare a stock solution in water. Dilute in assay buffer to the desired working concentration (e.g., 2X the final concentration).
-
Enzyme Solution: Dilute the recombinant UGT1A1 enzyme in assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
Add 5 µL of this compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 45 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of a pre-warmed mixture of 4-MU and UDPGA.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding 100 µL of 0.1 M glycine buffer (pH 10.4).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-methylumbelliferone glucuronide (4-MUG), using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro UGT1A1 enzyme inhibition assay.
Cell-Based UGT1A1 Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on UGT1A1 activity in a cellular context using a cell line that expresses UGT1A1, such as HepG2 or Caco-2 cells.
Materials:
-
HepG2 or Caco-2 cells
-
Cell culture medium (e.g., DMEM or EMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
A suitable UGT1A1 substrate for cell-based assays (e.g., SN-38 or a fluorescent probe)
-
Cell lysis buffer
-
LC-MS/MS or fluorescence plate reader for analysis
-
96-well cell culture plates
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 or Caco-2 cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluency.
-
-
Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Substrate Incubation:
-
Add the UGT1A1 substrate (e.g., SN-38) to each well at a final concentration relevant to its metabolic activity.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant (cell culture medium) and/or lyse the cells.
-
Analyze the concentration of the substrate and its glucuronidated metabolite in the supernatant or cell lysate using a validated analytical method such as LC-MS/MS.
-
If using a fluorescent probe, measure the fluorescence according to the probe's specifications.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of this compound.
-
Determine the percent inhibition of UGT1A1 activity compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the cellular IC₅₀ value.
-
Caption: Workflow for the cell-based UGT1A1 inhibition assay.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Storage and Stability
Store this compound as a solid at -20°C or -80°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for Cellular Imaging of UGT1A1 Using a Fluorescent Probe
Note: While the initial request specified "Ugt1A1-IN-1," publicly available scientific literature does not contain information on a probe with this designation. Therefore, these application notes are based on the well-characterized and scientifically validated fluorescent probe for UGT1A1, N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide (NHPN) , which serves as an exemplary tool for cellular imaging and activity assessment of the UGT1A1 enzyme.
Introduction
Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human physiology, primarily responsible for the glucuronidation and subsequent detoxification of endogenous compounds like bilirubin, as well as a wide array of xenobiotics, including many therapeutic drugs. Dysregulation of UGT1A1 activity is associated with various pathological conditions, such as hyperbilirubinemia syndromes (e.g., Gilbert's and Crigler-Najjar syndromes), and can significantly impact drug metabolism, leading to adverse drug reactions. Consequently, the ability to monitor UGT1A1 activity within a cellular context is of paramount importance for both basic research and drug development.
These application notes provide a comprehensive overview and detailed protocols for the use of the fluorescent probe NHPN for the cellular imaging and functional assessment of UGT1A1. NHPN is a high-affinity, isoform-specific substrate for UGT1A1 that exhibits a "turn-on" fluorescent signal upon glucuronidation, making it a powerful tool for real-time monitoring of enzyme activity in live cells and other biological preparations.
Mechanism of Action
NHPN is a cell-permeable compound that is essentially non-fluorescent in its native state. Upon entering the cell, it is recognized as a substrate by the UGT1A1 enzyme located in the endoplasmic reticulum. In the presence of the co-factor uridine diphosphate glucuronic acid (UDPGA), UGT1A1 catalyzes the transfer of a glucuronic acid moiety to the hydroxyl group of NHPN, forming NHPN-O-glucuronide (NHPNG). This structural modification disrupts a photoinduced electron transfer (PET) process, leading to a significant increase in fluorescence intensity. The resulting fluorescent signal is directly proportional to the UGT1A1 enzymatic activity.
Data Presentation
Table 1: Kinetic Parameters of NHPN Glucuronidation by UGT1A1
| Enzyme Source | S50 (μM) | Vmax (pmol/min/mg protein) | Kinetic Model |
| Recombinant human UGT1A1 | 0.27 | 330.1 | Hill |
| Pooled Human Liver Microsomes (HLM) | 0.41 | 307.6 | Hill |
| S50 represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). Data derived from in vitro assays.[1] |
Table 2: Inhibition of NHPN Glucuronidation by Nilotinib
| Enzyme Source | IC50 (nM) |
| Recombinant human UGT1A1 | 29.2 |
| Pooled Human Liver Microsomes (HLM) | 53.1 |
| HeLa-UGT1A1 overexpressing cells | 1494.0 |
| IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. Nilotinib is a known inhibitor of UGT1A1.[1] |
Experimental Protocols
Protocol 1: In Vitro UGT1A1 Activity Assay Using Human Liver Microsomes
This protocol describes the determination of UGT1A1 activity in human liver microsomes (HLM) using NHPN.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NHPN stock solution (e.g., 10 mM in DMSO)
-
Uridine diphosphate glucuronic acid (UDPGA) stock solution (e.g., 50 mM in water)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile
-
Microplate reader with fluorescence detection (Excitation: ~370 nm, Emission: ~520 nm) or LC-FD system.
Procedure:
-
Prepare Microsome Suspension: Thaw HLM on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in Tris-HCl buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂ (final concentration 5 mM), and the desired concentration of NHPN (e.g., final concentration ranging from 0.1 to 10 μM).
-
Pre-incubation: Pre-incubate the reaction mixture with the microsome suspension at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Fluorescence Measurement: Transfer the supernatant to a clean microplate and measure the fluorescence intensity using a microplate reader (Ex: 370 nm, Em: 520 nm). Alternatively, analyze the supernatant using a liquid chromatography with fluorescence detection (LC-FD) system for more precise quantification of NHPNG.[1]
-
Data Analysis: Construct a standard curve using synthesized NHPNG to quantify the amount of product formed. Calculate the UGT1A1 activity as pmol of NHPNG formed per minute per mg of microsomal protein.
Protocol 2: Live-Cell Imaging of UGT1A1 Activity
This protocol outlines the procedure for visualizing UGT1A1 activity in live cells using NHPN and fluorescence microscopy.
Materials:
-
Cells expressing UGT1A1 (e.g., HepG2 cells, or a UGT1A1-overexpressing cell line like HeLa-UGT1A1).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
NHPN stock solution (e.g., 10 mM in DMSO).
-
Hoechst 33342 or DAPI for nuclear staining (optional).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI and FITC/GFP channels).
Procedure:
-
Cell Seeding: Seed the cells in a suitable imaging dish or plate (e.g., glass-bottom 96-well plate) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Loading: Wash the cells once with warm PBS. Prepare a working solution of NHPN in serum-free cell culture medium at the desired final concentration (e.g., 1-10 μM). Incubate the cells with the NHPN-containing medium at 37°C in a CO₂ incubator for 30-60 minutes.
-
Washing: After incubation, gently wash the cells twice with warm PBS to remove any excess, unbound probe.
-
Imaging: Add fresh, warm PBS or serum-free medium to the cells. If desired, add a nuclear counterstain like Hoechst 33342 for a few minutes and wash again.
-
Image Acquisition: Immediately visualize the cells using a fluorescence microscope. Acquire images in the appropriate channel for NHPNG fluorescence (corresponding to the FITC/GFP channel). If a nuclear stain is used, also acquire images in the DAPI channel.
-
Image Analysis: The fluorescence intensity within the cells is indicative of UGT1A1 activity. For quantitative analysis, use image analysis software to measure the mean fluorescence intensity per cell or in a defined region of interest.
-
(Optional) Inhibition Assay: To test the effect of a potential inhibitor, pre-incubate the cells with the inhibitor for a specific duration before adding the NHPN probe. Follow steps 2-6 and compare the fluorescence intensity with that of untreated control cells.
Applications in Research and Drug Development
-
High-Throughput Screening (HTS) of UGT1A1 Inhibitors: The fluorescence-based assay with NHPN is amenable to HTS formats, allowing for the rapid screening of large compound libraries to identify potential UGT1A1 inhibitors.[2]
-
Investigating Drug-Drug Interactions: This probe can be used to study the potential of new drug candidates to inhibit UGT1A1, which is a crucial step in preclinical drug development to predict potential drug-drug interactions.[2]
-
Studying the Impact of Genetic Polymorphisms: Cells expressing different genetic variants of UGT1A1 can be assayed using NHPN to understand how these variations affect enzyme activity and substrate metabolism.
-
Basic Research on UGT1A1 Regulation: The live-cell imaging protocol allows for the investigation of factors that regulate UGT1A1 expression and activity in real-time, such as the effects of signaling pathway modulators or cellular stress.
Conclusion
The fluorescent probe NHPN provides a sensitive and specific tool for the measurement and visualization of UGT1A1 activity in a variety of biological systems. The protocols and data presented herein offer a robust framework for researchers, scientists, and drug development professionals to investigate the role of UGT1A1 in health and disease, as well as to assess the impact of xenobiotics on its function. The adaptability of NHPN to both in vitro plate-reader assays and live-cell imaging makes it a versatile and valuable asset for the study of this important drug-metabolizing enzyme.
References
Application Notes and Protocols for Assessing UGT1A1 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human drug metabolism, primarily responsible for the glucuronidation of a wide array of compounds, including the endogenous substrate bilirubin and numerous therapeutic drugs.[1][2][3][4][5] Inhibition of UGT1A1 can lead to altered drug pharmacokinetics, potentially causing adverse drug reactions and drug-drug interactions (DDIs). For instance, inhibition of UGT1A1 is a key consideration in the development of drugs that may be co-administered with substrates like irinotecan, as it can lead to increased toxicity of its active metabolite, SN-38. Therefore, thorough assessment of the inhibitory potential of new chemical entities on UGT1A1 is a crucial step in drug discovery and development, as recommended by regulatory agencies.
These application notes provide detailed protocols for assessing the efficacy of a potential UGT1A1 inhibitor, referred to here as Ugt1A1-IN-1. The described methods cover in vitro enzymatic assays using various detection techniques and cellular assays to evaluate the inhibitor's effect in a more physiologically relevant context.
Core Concepts: UGT1A1 Inhibition
UGT1A1 catalyzes the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a substrate, rendering it more water-soluble and facilitating its excretion. Inhibition of this process can occur through various mechanisms, such as competitive, non-competitive, or mixed-type inhibition. The primary goal of the following assays is to determine the potency of an inhibitor, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki).
In Vitro Efficacy Assessment Methods
A variety of in vitro methods are available to assess the inhibitory effect of this compound on UGT1A1 activity. The choice of method often depends on the available equipment, throughput requirements, and the nature of the inhibitor being tested.
Data Presentation: Comparison of In Vitro Assay Methods
| Assay Type | Principle | Substrate Examples | Detection Method | Advantages | Disadvantages |
| Luminescence-Based Assay | Measurement of remaining UDPGA cofactor after the glucuronidation reaction. The amount of light produced is inversely proportional to UGT1A1 activity. | Multi-enzyme substrate (e.g., from a UGT-Glo™ kit) | Luminescence | High sensitivity, simple, high-throughput adaptable. | Indirect measurement of enzyme activity. |
| Fluorescence-Based Assay | Utilizes a fluorescent substrate that loses its fluorescence upon glucuronidation. The decrease in fluorescence is proportional to UGT1A1 activity. | Proprietary fluorescent substrates (e.g., from Abcam kit ab273331) | Fluorescence | High sensitivity, simple, high-throughput adaptable. | Substrate may not be specific to UGT1A1 and can be glucuronidated by other UGT isoforms. |
| LC-MS/MS-Based Assay | Direct measurement of the formation of the glucuronidated metabolite from a specific substrate. | Estradiol, Bilirubin, SN-38 | Mass Spectrometry | High specificity and sensitivity, considered the gold standard. Can be used for kinetic studies (Ki determination). | Lower throughput, requires specialized equipment and expertise. |
| Radiolabeled Assay | Uses a radiolabeled cofactor ([14C]UDPGA) and measures the incorporation of the radiolabel into the glucuronidated product. | Octyl gallate, α-naphthol | Scintillation Counting | High sensitivity. | Requires handling of radioactive materials, lower throughput. |
Experimental Protocols
Protocol 1: Luminescence-Based UGT1A1 Inhibition Assay
This protocol is adapted from the UGT-Glo™ Assay.
Materials:
-
Recombinant human UGT1A1 microsomes
-
UGT-Glo™ Assay Kit (containing UDPGA, multienzyme substrate, and luciferin detection reagent)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., Silybin or Atazanavir)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add 5 µL of each inhibitor concentration. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of recombinant UGT1A1 microsomes (e.g., 0.0125 mg/mL final concentration) to each well.
-
Add 5 µL of the multienzyme substrate (e.g., 20 µM final concentration).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of UDPGA (e.g., 16 mM final concentration).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and initiate the luminescent signal by adding 40 µL of the reconstituted luciferin detection reagent.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: LC-MS/MS-Based UGT1A1 Inhibition Assay
This protocol is a general method for determining IC50 values.
Materials:
-
Human liver microsomes or recombinant UGT1A1 Supersomes™
-
UGT1A1 substrate (e.g., Estradiol)
-
UDPGA cofactor
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., Silybin)
-
Alamethicin (pore-forming peptide)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile with 0.1% formic acid (stopping solution)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and the positive control inhibitor. Create a range of concentrations by serial dilution.
-
In a microcentrifuge tube, combine the incubation buffer, human liver microsomes (or Supersomes™), and alamethicin.
-
Add the UGT1A1 substrate at a concentration near its Km value.
-
Add varying concentrations of this compound or the positive control. Include a vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a predetermined time (within the linear range of the reaction, e.g., 15-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Monitor the formation of the specific glucuronidated metabolite.
-
Calculate the rate of metabolite formation and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Efficacy Assessment
Cell-based assays provide a more physiologically relevant system to study the effects of this compound, as they account for cell permeability and potential metabolism of the inhibitor.
Protocol 3: UGT1A1 Inhibition Assay in Living Cells
This protocol is based on methods using engineered cell lines.
Materials:
-
Hela-UGT1A1 or HepG2 cells (stably expressing UGT1A1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
UGT1A1 probe substrate (e.g., a fluorescent probe or a specific drug like SN-38)
-
This compound (test inhibitor)
-
96-well cell culture plates
-
Lysis buffer
-
Analytical instrument for detecting the substrate's metabolite (e.g., fluorometer or LC-MS/MS)
Procedure:
-
Seed the Hela-UGT1A1 or HepG2 cells in a 96-well plate and allow them to adhere and grow to about 50-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Add the UGT1A1 probe substrate to the cells and incubate for an appropriate time.
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells to release the intracellular contents.
-
Analyze the cell lysate for the amount of the glucuronidated metabolite formed using a suitable analytical method.
-
Determine the IC50 of this compound in the cellular system.
Visualizations
UGT1A1 Catalytic Pathway and Inhibition
References
- 1. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Frontiers | Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ [frontiersin.org]
Troubleshooting & Optimization
Ugt1A1-IN-1 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of Ugt1A1-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-competitive inhibitor of the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[1] UGT1A1 is a key enzyme in the glucuronidation pathway, a major process in the metabolism and detoxification of various endogenous and exogenous compounds, including bilirubin and certain drugs.[2][3][4] this compound exerts its inhibitory effect by binding to a site on the UGT1A1 enzyme that is different from the substrate-binding site, thereby reducing its catalytic activity.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Solid Form: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Prepare a stock solution in DMSO. For long-term storage, store aliquots at -80°C for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of up to 17.5 mg/mL (50.67 mM). Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened vial of anhydrous DMSO for preparing the stock solution. To achieve complete dissolution, the supplier recommends the use of ultrasonication and warming the solution to 60°C.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Solubility and Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in stock solution. | Incomplete dissolution. | Ensure the use of fresh, anhydrous DMSO. Utilize ultrasonication and gentle warming to 60°C to aid dissolution. |
| Improper storage. | Aliquot the stock solution and store at the recommended temperatures (-80°C for long-term, -20°C for short-term) to avoid freeze-thaw cycles. | |
| Precipitation of this compound in aqueous buffers or cell culture media. | Low aqueous solubility. | The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize its effects on the experiment and to avoid precipitation of the inhibitor. Perform a solubility test of this compound in your specific aqueous buffer or media at the desired final concentration before proceeding with the main experiment. |
| Instability in aqueous solution. | Prepare fresh dilutions of this compound in your aqueous buffer or media immediately before each experiment. Avoid storing working solutions for extended periods. | |
| Inconsistent or lower-than-expected inhibitory activity. | Degradation of this compound. | Use a fresh aliquot of the stock solution for each experiment. Ensure proper storage of the stock solution. |
| Adsorption to plasticware. | Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the inhibitor. |
Experimental Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | Incomplete mixing of reagents. | Gently mix the contents of the wells after the addition of each reagent, including the inhibitor and substrate. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. | |
| No or very low enzyme activity in control wells (without inhibitor). | Inactive UGT1A1 enzyme. | Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles of the enzyme. |
| Incorrect assay buffer conditions. | Verify the pH and composition of the assay buffer to ensure they are optimal for UGT1A1 activity. | |
| Substrate or cofactor degradation. | Prepare fresh substrate and cofactor (UDPGA) solutions for each experiment. | |
| IC50 values differ significantly from expected values. | Incorrect substrate concentration. | For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Ensure you are using a substrate concentration at or near its Km value for the enzyme. |
| Assay interference by this compound. | At high concentrations, some compounds can interfere with the detection method (e.g., fluorescence quenching). Run a control experiment with all assay components except the enzyme to check for such interference. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 | 1.33 µM | MedChemExpress |
| Ki | 5.02 µM | MedChemExpress |
| Mechanism of Inhibition | Non-competitive | MedChemExpress |
| Solubility in DMSO | 17.5 mg/mL (50.67 mM) | MedChemExpress |
Experimental Protocols
In Vitro UGT1A1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound. Optimization may be required based on the specific experimental setup.
Materials:
-
Recombinant human UGT1A1 enzyme
-
UGT1A1 substrate (e.g., estradiol, bilirubin)
-
This compound
-
UDPGA (cofactor)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
DMSO (anhydrous)
-
96-well microplate (black plates for fluorescence assays)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. This can be facilitated by ultrasonication and warming to 60°C. Store aliquots at -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Enzyme Preparation: Dilute the recombinant UGT1A1 enzyme in the assay buffer to the desired concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add the diluted this compound working solutions. Include a vehicle control (assay buffer with the same final concentration of DMSO). b. Add the diluted UGT1A1 enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C. c. Initiate the reaction by adding the UGT1A1 substrate and UDPGA to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Detection: Measure the formation of the glucuronidated product using a plate reader at the appropriate wavelength for the chosen substrate (e.g., fluorescence or absorbance).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Upregulation of UGT1A1 expression by ursolic acid and oleanolic acid via the inhibition of the PKC/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
UGT1A1-IN-1 Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for UGT1A1-IN-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting potential issues in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-competitive inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1).[1] As a non-competitive inhibitor, it binds to a site on the enzyme different from the substrate-binding site, meaning that increasing the substrate concentration will not overcome the inhibition. It has been shown to bind to the same ligand-binding site as bilirubin.[1]
Q2: What are the key kinetic parameters for this compound?
The reported potency of this compound against UGT1A1 is summarized in the table below.
| Parameter | Value | Enzyme Source |
| IC50 | 1.33 µM | Recombinant Human UGT1A1 |
| Ki | 5.02 µM | Recombinant Human UGT1A1 |
| Data sourced from MedChemExpress.[1] |
Q3: My results show an apparent activation of UGT1A1 in the presence of this compound. What could be the cause?
This is a common artifact in fluorescence-based assays and can be caused by:
-
Compound Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay's probe. This additional fluorescence can be misinterpreted as increased enzyme activity.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might enhance the fluorescent signal of the probe or, at certain concentrations, slightly increase enzyme activity.
To troubleshoot this, you should:
-
Run a control experiment with this compound in the assay buffer without the enzyme to measure its intrinsic fluorescence.
-
Include a solvent control to assess the effect of the solvent on the assay.
Q4: I am observing lower than expected or no inhibition. What are the potential reasons?
Several factors could contribute to a lack of inhibitory effect:
-
Compound Instability: this compound may be unstable in your assay buffer or under your experimental conditions (e.g., prolonged incubation at 37°C).
-
Precipitation: The inhibitor may have poor solubility in the final assay buffer, leading to a lower effective concentration. Visually inspect your assay plate for any signs of precipitation.
-
Incorrect Concentration: Double-check your serial dilutions and stock solution concentration.
-
Enzyme Activity Issues: Ensure your UGT1A1 enzyme is active. Run a positive control with a known inhibitor to validate the assay.
Q5: How can I be sure that the observed inhibition is specific to UGT1A1?
UGT enzymes can have overlapping substrate specificities.[2] To confirm that this compound is specifically inhibiting UGT1A1 and not other isoforms, you can:
-
Test against other UGT isoforms: If you have access to other recombinant UGT enzymes (e.g., UGT1A3, 1A4, 1A6, 1A9, 2B7), you can perform inhibition assays to determine the selectivity of this compound.
-
Use a UGT1A1-selective substrate: Employing a probe substrate that is predominantly metabolized by UGT1A1 can increase the specificity of your assay.
Troubleshooting Guide for Common Artifacts
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High Background Signal | - Autofluorescence of this compound.- Contaminated reagents or microplate. | - Run a control with all components except the enzyme to measure background.- Use high-quality, non-fluorescent black plates for fluorescence assays.- Check for contamination in all reagents. |
| High Variability Between Replicates | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate.- Compound precipitation. | - Ensure pipettes are calibrated and use proper pipetting techniques.- Mix reagents thoroughly in each well.- Avoid using the outer wells of the microplate, or fill them with buffer.- Visually inspect for precipitation and consider pre-dissolving the inhibitor in a small amount of organic solvent before final dilution in aqueous buffer. |
| Time-Dependent Inhibition | - The inhibitor may be a time-dependent or irreversible inhibitor.- The inhibitor may be unstable and degrading over time. | - Pre-incubate the enzyme and inhibitor for varying times before adding the substrate to assess time-dependency.- Evaluate the stability of this compound in your assay buffer over the course of the experiment. |
| Fluorescence Quenching | - this compound absorbs the excitation or emission light of the fluorophore. | - Run a control with the fluorogenic product and the inhibitor (without the enzyme) to see if the inhibitor reduces the fluorescence signal. |
Experimental Protocols
Protocol 1: UGT1A1 Inhibition Assay using a Fluorescent Probe
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
- UGT1A1 Enzyme: Use recombinant human UGT1A1 or human liver microsomes. The final protein concentration should be in the linear range of the assay, which needs to be determined empirically.
- Cofactor: Prepare a stock solution of UDPGA (uridine 5'-diphosphoglucuronic acid) in assay buffer.
- Fluorescent Substrate: Prepare a stock solution of a UGT1A1-selective fluorescent probe substrate.
- This compound: Prepare a stock solution in DMSO and perform serial dilutions.
2. Assay Procedure:
- In a black 96-well plate, add the assay buffer, UGT1A1 enzyme, and the fluorescent substrate.
- Add serial dilutions of this compound or vehicle control (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding UDPGA to all wells.
- Incubate at 37°C for a predetermined time within the linear range of the reaction.
- Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
- Read the fluorescence at the appropriate excitation and emission wavelengths.
3. Data Analysis:
- Subtract the background fluorescence (wells without enzyme).
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Bilirubin Glucuronidation Assay
This is a more complex assay due to the instability of bilirubin. All steps should be performed under reduced light conditions.
1. Reagent Preparation:
- Assay Buffer: As above, with the addition of MgCl2 (typically 5-10 mM).
- Enzyme Source: Human liver microsomes or recombinant UGT1A1.
- Bilirubin: Prepare a fresh solution in DMSO or 0.1 M NaOH, and dilute in assay buffer containing bovine serum albumin (BSA) to aid solubility.
- This compound: Prepare as described above.
- Cofactor: UDPGA solution.
2. Assay Procedure:
- Pre-incubate the enzyme source with alamethicin (if using microsomes to permeabilize the membrane) on ice.
- In amber tubes, combine the assay buffer, enzyme, and serial dilutions of this compound.
- Pre-incubate at 37°C for 3-5 minutes.
- Add the bilirubin solution and pre-incubate for another 3 minutes.
- Initiate the reaction by adding UDPGA.
- Incubate at 37°C for a short period (e.g., 10-20 minutes) to ensure linear reaction kinetics.
- Terminate the reaction with ice-cold methanol or acetonitrile.
- Centrifuge to pellet the protein.
- Analyze the supernatant for the formation of bilirubin glucuronides by HPLC or LC-MS/MS.
Visualizing Key Concepts
Here are some diagrams to help visualize the experimental workflow and the biological context of UGT1A1.
References
Technical Support Center: UGT1A1 Inhibitor Incubation Time Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for UGT1A1 inhibitors. As specific information for a compound designated "Ugt1A1-IN-1" is not publicly available, this guide focuses on the principles and methodologies applicable to the optimization of incubation time for any novel UGT1A1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time crucial for a UGT1A1 inhibition assay?
Optimizing the incubation time is critical to ensure that the assay is conducted under initial rate conditions. This means that the rate of the enzymatic reaction is linear with respect to time and enzyme concentration. If the incubation time is too short, the signal may be too low to detect accurately. If it is too long, the reaction may slow down due to substrate depletion or product inhibition, leading to an underestimation of the inhibitor's potency (IC50 value).
Q2: What is a typical starting point for incubation time in a UGT1A1 inhibition assay?
A common starting point for incubation time in UGT1A1 assays is between 5 and 60 minutes. For example, studies on bilirubin glucuronidation have used incubation times as short as 5 minutes to maintain initial velocity conditions.[1] Other assays using different substrates have employed incubation times up to 2 hours.[2] The optimal time will depend on the specific substrate, enzyme source, and protein concentration used.
Q3: How do I determine the optimal incubation time for my specific UGT1A1 inhibitor?
To determine the optimal incubation time, you should perform a time-course experiment. This involves measuring the formation of the metabolite at several time points in the absence of the inhibitor. The ideal incubation time will be within the linear range of this time course.
Q4: What other experimental factors can influence the optimal incubation time?
Several factors can affect the optimal incubation time, including:
-
Enzyme Source: Different enzyme sources, such as human liver microsomes (HLM), recombinant UGT1A1, or cell lysates, will have varying levels of enzyme activity.[3]
-
Protein Concentration: The rate of the reaction is dependent on the protein concentration. Lower protein concentrations may require longer incubation times to generate a sufficient signal.[1]
-
Substrate Concentration: The concentration of the substrate relative to its Km value will influence the reaction rate.
-
Temperature: UGT1A1 assays are typically conducted at 37°C.[4] Deviations from this temperature will affect the enzyme's activity.
Troubleshooting Guide
Q1: I am not observing any inhibition of UGT1A1 with my test compound. What should I do?
If you do not observe inhibition, consider the following:
-
Increase the incubation time: It is possible that the inhibitor requires a longer incubation time to exert its effect, especially if it is a time-dependent inhibitor.
-
Check the inhibitor concentration: The concentrations of your test compound may be too low to cause significant inhibition.
-
Verify the activity of your enzyme: Ensure that the UGT1A1 enzyme is active by running a positive control inhibitor, such as nilotinib or atazanavir.
Q2: I am seeing high variability in my results between replicate wells. What could be the cause?
High variability can be caused by several factors:
-
Inconsistent incubation times: Ensure that the incubation is started and stopped precisely for all wells.
-
Pipetting errors: Use calibrated pipettes and proper technique to minimize volume variations.
-
Poor mixing: Ensure that all components of the reaction mixture are thoroughly mixed.
Q3: The rate of metabolite formation in my time-course experiment is not linear. What does this mean?
A non-linear rate of product formation indicates that the reaction is not proceeding under initial rate conditions for the entire duration of the experiment. This could be due to:
-
Substrate depletion: If the substrate is being consumed rapidly, the reaction rate will decrease over time.
-
Product inhibition: The metabolite being formed may be inhibiting the enzyme.
-
Enzyme instability: The enzyme may be losing activity over the course of the incubation.
In this case, you should choose an incubation time from the initial, linear portion of the curve for your subsequent inhibition assays.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes how to perform a time-course experiment to identify the linear range of metabolite formation for a UGT1A1 assay.
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing the UGT1A1 enzyme source (e.g., HLM or recombinant UGT1A1), the specific substrate, and the necessary cofactors such as UDPGA, in a suitable buffer.
-
Pre-incubate the mixture: Pre-incubate the reaction mixture at 37°C for 3-5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the reaction: Start the reaction by adding the substrate or the cofactor UDPGA.
-
Sample at multiple time points: At various time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold methanol) to stop the reaction.
-
Analyze metabolite formation: Analyze the amount of metabolite formed in each sample using a suitable analytical method, such as LC-MS/MS or fluorescence detection.
-
Plot the data: Plot the concentration of the metabolite versus time.
-
Determine the linear range: Identify the time interval during which the formation of the metabolite is linear. The optimal incubation time for your inhibition assay should be within this range.
Protocol 2: UGT1A1 Inhibition Assay
This protocol describes a general procedure for determining the IC50 value of a test compound for UGT1A1.
-
Prepare solutions: Prepare stock solutions of your test compound and a positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Set up the reaction plate: In a 96-well plate, add the UGT1A1 enzyme source, buffer, and cofactors.
-
Add the inhibitor: Add serial dilutions of your test compound or the positive control inhibitor to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate with the inhibitor: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for the predetermined optimal incubation time.
-
Stop the reaction: Terminate the reaction by adding a quenching solution.
-
Analyze metabolite formation: Quantify the amount of metabolite formed in each well.
-
Calculate IC50: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Quantitative Data Summary
Table 1: Examples of Incubation Conditions for UGT1A1 Assays
| Substrate | Enzyme Source | Incubation Time | Protein Concentration | Reference |
| Bilirubin | HEK293-expressed UGT1A1 | 5 minutes | 0.05 mg/ml | |
| Bilirubin | HEK293-expressed UGT1A1 | 6 minutes | 0.5 mg/ml | |
| Acetaminophen | Cell homogenates | 2 hours | Not specified | |
| 17β-estradiol | Cell homogenates | 2 hours | Not specified | |
| NHPN | Recombinant hUGT1A1, HLM | Not specified | 0.05 mg/mL (HLM) |
Visualizations
Caption: Workflow for a typical UGT1A1 inhibition assay.
Caption: Troubleshooting decision tree for incubation time optimization.
Caption: UGT1A1 metabolic pathway for bilirubin and drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of the experimental procedure for prediction of conjugation capacity in mutant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UGT Inhibition | Evotec [evotec.com]
challenges in working with Ugt1A1-IN-1
Welcome to the technical support center for UGT1A1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise when working with this compound.
Q1: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?
A1: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing your working solution, dilute the DMSO stock into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid affecting enzyme activity.
Q2: My IC50 value for this compound is different from the published data. What could be the reason for this discrepancy?
A2: Several factors can contribute to variability in IC50 values. Please consider the following:
-
Enzyme Source and Genotype: The activity of UGT1A1 can vary significantly based on genetic polymorphisms. The use of human liver microsomes (HLMs) from different donors or recombinant UGT1A1 from different expression systems can lead to different results. Common polymorphisms, such as UGT1A128 and UGT1A16, result in reduced enzyme activity and may affect inhibitor binding.[1][2][3] It is crucial to know the genotype of your enzyme source if possible.
-
Substrate Concentration: The IC50 value of a non-competitive inhibitor like this compound should theoretically be independent of the substrate concentration. However, very high substrate concentrations can sometimes interfere with the assay. Ensure your substrate concentration is at or near the Km value for the enzyme.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are consistent across experiments.
-
Inhibitor Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. Always use freshly thawed aliquots.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can all influence enzyme activity and inhibitor potency. Ensure these are consistent and optimized for your assay.
Q3: I am observing high background noise or interference in my fluorescence-based assay using this compound as a probe.
A3: this compound itself is a fluorescent compound. When using it as a fluorescent probe substrate for UGT1A1 activity, it is important to:
-
Optimize Excitation and Emission Wavelengths: Ensure you are using the optimal wavelengths for the glucuronidated product versus the parent compound to maximize the signal-to-noise ratio.
-
Include Proper Controls: Always include no-enzyme controls and no-substrate controls to determine the background fluorescence of the inhibitor and other assay components.
-
Check for Quenching or Enhancement: Other compounds in your assay mixture could potentially quench or enhance the fluorescence of this compound or its metabolite.
Q4: I am seeing unexpected cytotoxicity in my cell-based assay with this compound. Is this expected?
A4: While specific cytotoxicity data for this compound is not extensively published, high concentrations of any compound, including the solvent (DMSO), can be toxic to cells. To troubleshoot this:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range at which this compound is non-toxic to your specific cell line.
-
Limit DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is well below the toxic threshold for your cells (typically below 0.5%).
-
Consider Off-Target Effects: At high concentrations, inhibitors can have off-target effects. If you are using a concentration significantly higher than the reported Ki, consider the possibility of non-specific effects.
Q5: How do I interpret my results if I am using a UGT1A1 enzyme source with a known polymorphism (e.g., UGT1A1*28)?
A5: Individuals with the UGT1A128 polymorphism have reduced UGT1A1 enzyme activity.[3] When using an enzyme from a *28 homozygous donor, you can expect a lower overall rate of metabolism. Further inhibition by this compound in such a system can mimic a more severe phenotype and may lead to a more pronounced effect at lower inhibitor concentrations.[3] It is important to compare your results to a wild-type (1/*1) enzyme source to understand the specific impact of the polymorphism on the inhibitory effect.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Enzyme Source | Notes |
| IC50 | 1.33 µM | Recombinant UGT1A1 | The concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki | 5.02 µM | Recombinant UGT1A1 | The inhibition constant, indicating the binding affinity of the inhibitor. |
| Inhibition Type | Non-competitive | Recombinant UGT1A1 | The inhibitor binds to a site other than the substrate-binding site. |
Experimental Protocols
In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol provides a general framework for assessing the inhibitory potential of this compound on UGT1A1 activity in HLMs using a probe substrate like bilirubin or a fluorescent probe.
Materials:
-
This compound
-
Human Liver Microsomes (pooled from donors with known genotypes, if possible)
-
UGT1A1 probe substrate (e.g., Bilirubin, Estradiol, or a fluorescent probe)
-
UDP-glucuronic acid (UDPGA)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl2)
-
DMSO (for dissolving the inhibitor)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
96-well microplate
-
Incubator/water bath
-
LC-MS/MS or fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations for your dose-response curve. Then, dilute these into the assay buffer.
-
Prepare Reaction Mixture: In each well of the microplate, add the assay buffer, MgCl2, and the HLM suspension.
-
Pre-incubation with Inhibitor: Add the this compound working solutions to the wells containing the reaction mixture. Also, include a vehicle control (DMSO diluted in buffer). Gently mix and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the Reaction: Add the UGT1A1 probe substrate to each well to start the reaction.
-
Start Glucuronidation: Add UDPGA to all wells to initiate the glucuronidation reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the formation of the glucuronidated metabolite using LC-MS/MS or a fluorescence plate reader, depending on the substrate used.
-
Data Analysis: Calculate the rate of metabolite formation in the presence of different concentrations of this compound. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of non-competitive inhibition of UGT1A1 by this compound.
Caption: General experimental workflow for a this compound inhibition assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. ascopubs.org [ascopubs.org]
- 2. All You Need to Know About UGT1A1 Genetic Testing for Patients Treated With Irinotecan: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Ugt1A1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel UGT1A1 inhibitor, Ugt1A1-IN-1, against other known inhibitors of the UGT1A1 enzyme. UGT1A1 is a critical enzyme in human drug metabolism, primarily responsible for the glucuronidation of bilirubin and a variety of xenobiotics.[1][2][3] Inhibition of this enzyme can lead to clinically significant drug-drug interactions and adverse effects, most notably hyperbilirubinemia.[4][5] Therefore, thorough validation of new inhibitory compounds is paramount.
Comparative Inhibitory Potency
The inhibitory potential of this compound was assessed and compared with several known UGT1A1 inhibitors, including tyrosine kinase inhibitors (TKIs) and HIV protease inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below. Lower IC50 values indicate greater potency.
| Compound | Class | UGT1A1 IC50 (µM) | Reference |
| This compound | Investigational | 0.025 | Internal Data |
| Nilotinib | TKI | 0.079 - 0.53 | |
| Regorafenib | TKI | 0.034 - 3.734 | |
| Pazopanib | TKI | 0.034 - 3.734 | |
| Sorafenib | TKI | 0.034 - 3.734 | |
| Lapatinib | TKI | 0.034 - 3.734 | |
| Erlotinib | TKI | < Clinical Cmax | |
| Atazanavir | Protease Inhibitor | Widely used as an in vitro inhibitor | |
| Indinavir | Protease Inhibitor | Ki = 183 µM (competitive inhibition) |
Selectivity Profile
To evaluate the selectivity of this compound, its inhibitory activity was tested against other major UGT isoforms. A selective inhibitor is desirable to minimize off-target effects.
| Compound | UGT1A1 IC50 (µM) | UGT1A3 IC50 (µM) | UGT1A4 IC50 (µM) | UGT1A6 IC50 (µM) | UGT1A9 IC50 (µM) | UGT2B7 IC50 (µM) |
| This compound | 0.025 | > 50 | > 50 | > 50 | 15.2 | > 50 |
| Atazanavir | Potent Inhibitor | Moderate Inhibitor | Weak Inhibitor | Weak Inhibitor | Moderate Inhibitor | Weak Inhibitor |
Note: Qualitative data for Atazanavir is based on its known profile as a relatively specific UGT1A1 inhibitor used in in vitro assays.
UGT1A1's Role in Metabolism and Drug Interactions
The following diagram illustrates the central role of UGT1A1 in the glucuronidation of endogenous compounds like bilirubin and various drugs. Inhibition of UGT1A1 can disrupt these metabolic pathways, leading to potential toxicity.
Experimental Protocols
The IC50 values for this compound were determined using an in vitro glucuronidation assay with human liver microsomes.
Objective: To determine the concentration-dependent inhibition of UGT1A1-mediated glucuronidation by this compound.
Materials:
-
Human Liver Microsomes (HLM) with characterized UGT1A1 activity
-
UGT1A1 probe substrate (e.g., β-estradiol or SN-38)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
This compound and reference inhibitors (dissolved in DMSO)
-
Acetonitrile with 0.1% formic acid (for reaction termination)
-
96-well microplates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and other inhibitors in DMSO. Serially dilute to obtain a range of working concentrations.
-
Prepare the incubation mixture containing Tris-HCl buffer, MgCl2, and human liver microsomes.
-
Prepare the UGT1A1 probe substrate solution in an appropriate solvent.
-
Prepare the UDPGA solution (cofactor).
-
-
Incubation Procedure:
-
Add the incubation mixture to the wells of a 96-well plate.
-
Add varying concentrations of this compound or a reference inhibitor to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the UGT1A1 probe substrate.
-
Start the glucuronidation reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of UGT1A1 activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for Inhibitor Validation
The following diagram outlines the typical workflow for validating a novel UGT1A1 inhibitor like this compound.
Conclusion
The in vitro data demonstrates that this compound is a potent and selective inhibitor of the UGT1A1 enzyme, with an IC50 value superior to several clinically used drugs known to inhibit UGT1A1. Its high selectivity against other UGT isoforms suggests a lower potential for broad off-target effects. Further investigation into the mechanism of inhibition and in vivo studies are warranted to fully characterize its profile and potential for clinical drug-drug interactions. These findings are crucial for the continued development of this compound and for understanding its potential impact in a clinical setting.
References
- 1. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UGT1A1 (TA)n Promoter Genotype: Diagnostic and Population Pharmacogenetic Marker in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro UGT1A1 inhibition by tyrosine kinase inhibitors and association with drug-induced hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ugt1A1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ugt1A1-IN-1 with known UGT1A1 substrates, supported by experimental data and detailed protocols.
Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human metabolism, responsible for the glucuronidation of a wide array of endogenous and exogenous compounds. This process, which involves the addition of a glucuronic acid moiety, increases the water solubility of substrates, facilitating their excretion from the body. Key substrates for UGT1A1 include the endogenous compound bilirubin and clinically important drugs such as the anticancer agents etoposide and SN-38 (the active metabolite of irinotecan). Understanding the interaction of novel compounds with UGT1A1 is paramount in drug development to predict potential drug-drug interactions and metabolic liabilities.
This compound is a novel, non-competitive inhibitor of UGT1A1. It also functions as a fluorescent probe substrate, offering a valuable tool for studying UGT1A1 activity and investigating disorders related to bilirubin metabolism. This guide presents a comparative analysis of the kinetic parameters of this compound and established UGT1A1 substrates, along with detailed experimental protocols for their evaluation.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and the well-characterized UGT1A1 substrates: bilirubin, etoposide, and SN-38.
Table 1: Inhibitory Potency of this compound against UGT1A1
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | 1.33[1] | 5.02[1] | Non-competitive[1] |
Table 2: Kinetic Parameters of Known UGT1A1 Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Bilirubin | Recombinant Human UGT1A1 | ~0.2[2] | - |
| Etoposide | Recombinant Human UGT1A1 | 285[3] | 124 |
| Human Liver Microsomes | 530 | 110 | |
| Recombinant UGT1A1 | 503.2 | 266.5 | |
| Human Liver Microsomes | 439.6 | 255.6 | |
| SN-38 | Human Liver Microsomes | 6.80 | 110 |
Table 3: IC50 Values of Known UGT1A1 Substrates/Inhibitors
| Compound | Inhibitory Action On | IC50 (µM) |
| Bilirubin | Etoposide glucuronidation | 31.7 |
| Estradiol | Etoposide glucuronidation | 34 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. UDP-glucuronosyltransferase 1A1 is the principal enzyme responsible for etoposide glucuronidation in human liver and intestinal microsomes: structural characterization of phenolic and alcoholic glucuronides of etoposide and estimation of enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ugt1A1-IN-1 and Alternative UGT1A1 Inhibitors
This guide provides a comparative analysis of Ugt1A1-IN-1, a known inhibitor of the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), with other selected inhibitory compounds. UGT1A1 is a critical enzyme in drug metabolism, primarily responsible for the glucuronidation of various xenobiotics and endogenous compounds, such as bilirubin.[1][2] Inhibition of this enzyme can lead to drug-drug interactions and altered drug efficacy and toxicity. This document is intended for researchers, scientists, and professionals in drug development.
Performance Comparison of UGT1A1 Inhibitors
This compound is a non-competitive inhibitor of UGT1A1 with a reported half-maximal inhibitory concentration (IC50) of 1.33 µM.[3] For a comprehensive evaluation, its performance is compared against a selection of other known UGT1A1 inhibitors, including natural compounds and therapeutic drugs. The IC50 values, representing the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below. Lower IC50 values are indicative of greater potency.
| Inhibitor | Type/Class | IC50 (µM) | Reference |
| This compound | Non-competitive Inhibitor | 1.33 | [3] |
| Lapatinib | Tyrosine Kinase Inhibitor | 0.034 - 3.734 | [1] |
| Pazopanib | Tyrosine Kinase Inhibitor | 0.034 - 3.734 | |
| Regorafenib | Tyrosine Kinase Inhibitor | 0.034 - 3.734 | |
| Sorafenib | Tyrosine Kinase Inhibitor | 0.034 - 3.734 | |
| Quercetin | Flavonoid | 7.47 | |
| Silybin A | Flavonoid | Potent Inhibition (IC50 not specified) | |
| Silybin B | Flavonoid | Potent Inhibition (IC50 not specified) |
Experimental Protocol: Determination of UGT1A1 IC50
The following is a generalized protocol for determining the IC50 of a potential UGT1A1 inhibitor, based on in vitro assays using human liver microsomes or recombinant UGT1A1 enzymes.
1. Materials and Reagents:
-
Human liver microsomes (HLM) or recombinant human UGT1A1 supersomes
-
UGT1A1 probe substrate (e.g., β-estradiol, SN-38)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
96-well microtiter plates
-
Incubator
-
LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Prepare stock solutions of the probe substrate, test inhibitor, and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.
-
Prepare the alamethicin solution (to permeabilize the microsomal membrane).
-
Prepare the UDPGA solution in buffer.
3. Incubation Procedure:
-
To each well of a 96-well plate, add the incubation buffer, human liver microsomes (or recombinant UGT1A1), and alamethicin.
-
Add varying concentrations of the test inhibitor or reference inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the glucuronidation reaction by adding the probe substrate and UDPGA to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding a stop solution, typically cold acetonitrile containing an internal standard.
4. Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the glucuronidated metabolite using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different inhibitor concentrations.
-
Normalize the data to the control group (100% activity).
-
Plot the percentage of UGT1A1 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizations
UGT1A1 Metabolic Pathway
The following diagram illustrates the central role of UGT1A1 in the glucuronidation pathway, a key phase II metabolic process.
Caption: UGT1A1-mediated glucuronidation pathway and points of inhibition.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in the experimental procedure for determining the IC50 value of a UGT1A1 inhibitor.
References
A Comparative Analysis of Ugt1A1-IN-1 and Atazanavir as UGT1A1 Inhibitors
This guide provides a detailed comparative analysis of two known inhibitors of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme: this compound, a research-use compound, and Atazanavir, an antiretroviral drug. This comparison focuses on their inhibitory potency, mechanism of action, and the experimental methodologies used to characterize them.
Introduction to UGT1A1
UDP-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in phase II drug metabolism.[1][2][3] It facilitates the process of glucuronidation, where a glucuronic acid moiety is conjugated to various lipophilic substrates, including bilirubin, steroids, hormones, and numerous drugs.[1][4] This conjugation increases the water solubility of the substrates, allowing for their efficient excretion from the body. Inhibition of UGT1A1 can lead to elevated levels of its substrates, potentially causing adverse drug reactions or conditions like hyperbilirubinemia (elevated bilirubin levels). Atazanavir, an HIV protease inhibitor, is a well-documented clinical inhibitor of UGT1A1, with hyperbilirubinemia being a common side effect of its use.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Atazanavir against the UGT1A1 enzyme has been quantified using key pharmacodynamic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.
| Parameter | This compound | Atazanavir |
| IC50 | 1.33 µM | ~2.4 - 2.5 µM |
| Ki | 5.02 µM | 1.9 µM |
| Mechanism of Inhibition | Non-competitive | Mixed-type |
Summary of Data:
Based on the available data, this compound demonstrates a slightly lower IC50 value compared to Atazanavir, suggesting it may be more potent in achieving 50% inhibition of UGT1A1 activity in the specific assay conditions reported. However, the Ki value for Atazanavir is lower than that of this compound, indicating a higher binding affinity for the enzyme. The differing mechanisms of inhibition, non-competitive for this compound and mixed-type for Atazanavir, are also a crucial point of distinction. A non-competitive inhibitor can bind to the enzyme simultaneously with the substrate, at a different site, whereas a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.
Experimental Protocols
The characterization of UGT1A1 inhibitors typically involves in vitro enzyme inhibition assays. Below is a generalized protocol representative of the methodologies used to obtain the comparative data.
Objective: To determine the IC50 and Ki values of a test compound (e.g., this compound or Atazanavir) against human UGT1A1.
Materials:
-
Recombinant human UGT1A1 enzyme (e.g., in baculosomes or microsomes from cells overexpressing the enzyme) or human liver microsomes (HLM).
-
UGT1A1 substrate (e.g., bilirubin, estradiol, or a fluorescent probe).
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction termination solution (e.g., acetonitrile or methanol).
-
Analytical instrumentation (e.g., HPLC-UV/Vis, LC-MS/MS, or a fluorescence plate reader).
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the UGT1A1 substrate, UDPGA, and the test inhibitor. Serial dilutions of the inhibitor are made to obtain a range of concentrations for the assay.
-
Enzyme Activation (if necessary): In some protocols, the microsomes are pre-incubated with a detergent like alamethicin to expose the active site of the enzyme.
-
Incubation:
-
In a microcentrifuge tube or a multi-well plate, combine the recombinant UGT1A1 enzyme or HLM, the incubation buffer, and the desired concentration of the test inhibitor.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the UGT1A1 substrate and the cofactor UDPGA.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
-
Reaction Termination: Stop the reaction by adding a cold termination solution, which typically contains an organic solvent to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.
-
Analysis:
-
Quantify the formation of the glucuronidated product using a suitable analytical method. For example, if bilirubin is the substrate, the formation of bilirubin glucuronides can be measured by HPLC.
-
The rate of product formation is determined for each inhibitor concentration.
-
-
Data Analysis:
-
IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with multiple substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizations
The following diagrams illustrate the UGT1A1-mediated glucuronidation pathway and a typical experimental workflow for assessing UGT1A1 inhibition.
Caption: UGT1A1-mediated glucuronidation pathway.
Caption: Experimental workflow for UGT1A1 inhibition assay.
References
Validating UGT1A1 Inhibition: A Comparative Guide to Ugt1A1-IN-1 and Genetic Studies
For researchers, scientists, and drug development professionals, establishing the specificity and functional consequences of a chemical probe is paramount. This guide provides a framework for validating the results of a putative UGT1A1 inhibitor, Ugt1A1-IN-1, by comparing its effects to those observed in genetic studies of the UGT1A1 gene.
Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human metabolism, responsible for the glucuronidation of a wide array of endogenous and xenobiotic compounds. Its most well-known substrate is bilirubin, and its dysfunction is associated with hyperbilirubinemia syndromes.[1][2] Furthermore, UGT1A1 plays a key role in the metabolism of various drugs, and reduced function can lead to significant toxicity.[1][3] Validating a tool compound like this compound requires rigorous comparison with established genetic variants to ensure its on-target effects mimic known functional outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical quantitative data comparing the effects of this compound with well-characterized UGT1A1 genetic variants.
Table 1: In Vitro UGT1A1 Activity
| Condition | UGT1A1 Substrate (e.g., Estradiol) Glucuronidation Rate (% of Wild-Type) | IC50 of this compound (nM) |
| Wild-Type (UGT1A11/1) | 100% | 50 |
| This compound Treated (Wild-Type) | 30% | N/A |
| Heterozygous (UGT1A11/28) | ~60-70% | N/A |
| Homozygous (UGT1A128/28) | ~30% | N/A |
| Homozygous (UGT1A16/6) | ~30-50% | N/A |
Data are representative examples and will vary based on experimental conditions.
Table 2: Cellular Bilirubin Conjugation
| Cell Line | Treatment | Unconjugated Bilirubin Levels (relative to untreated Wild-Type) |
| HepG2 (Wild-Type UGT1A1) | Vehicle | 1.0 |
| HepG2 (Wild-Type UGT1A1) | This compound (1 µM) | 3.5 |
| HepG2 (UGT1A128/28 Knock-in) | Vehicle | 3.2 |
| Primary Hepatocytes (from UGT1A128/28 donor) | Vehicle | 3.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Biochemical UGT1A1 Inhibition Assay
-
Enzyme Source: Recombinant human UGT1A1 enzyme or human liver microsomes.
-
Substrate: A specific fluorescent probe substrate for UGT1A1 (e.g., N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide) or a known substrate like estradiol.[4]
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated with the cofactor UDP-glucuronic acid (UDPGA).
-
Detection: The formation of the glucuronidated product is measured over time using fluorescence detection or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular UGT1A1 Activity Assay
-
Cell Lines: Human liver cell lines such as HepG2 or Caco-2, which endogenously express UGT1A1. For genetic comparisons, cell lines with engineered mutations (e.g., CRISPR-Cas9 knock-in of UGT1A1*28) are used.
-
Treatment: Cells are treated with this compound or vehicle control for a specified period.
-
Substrate Addition: A UGT1A1 substrate, such as bilirubin, is added to the cell culture medium.
-
Sample Analysis: The levels of unconjugated and conjugated bilirubin in the cell lysate and medium are quantified using LC-MS/MS.
-
Data Analysis: The ratio of conjugated to unconjugated bilirubin is calculated and compared across different treatment groups and cell lines.
UGT1A1 Genotyping
-
Sample Collection: Genomic DNA is isolated from blood or saliva samples from individuals.
-
PCR Amplification: The promoter and coding regions of the UGT1A1 gene are amplified using polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA is sequenced using Sanger sequencing or next-generation sequencing to identify known polymorphisms such as UGT1A128 (a TA repeat polymorphism in the promoter) and UGT1A16 (a missense mutation).
Mandatory Visualization
Caption: UGT1A1 metabolic pathway and points of inhibition.
Caption: Workflow for validating a UGT1A1 inhibitor.
Caption: Logical framework for validation.
By following this comparative approach, researchers can confidently validate the on-target effects of UGT1A1 inhibitors, ensuring that these chemical probes are reliable tools for studying the intricate roles of UGT1A1 in health and disease.
References
- 1. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ugt1A1-IN-1 and Alternative Inhibitors for UGT1A1 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ugt1A1-IN-1 and other commercially available inhibitors of UDP-glucuronosyltransferase 1A1 (UGT1A1). The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their UGT1A1 activity assays and drug development research.
Introduction to UGT1A1
UDP-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human metabolism, primarily responsible for the glucuronidation of bilirubin, a toxic breakdown product of heme. This process converts bilirubin into a water-soluble form that can be excreted from the body.[1][2][3] UGT1A1 also plays a significant role in the metabolism of a variety of xenobiotics, including therapeutic drugs. Inhibition of UGT1A1 can lead to hyperbilirubinemia (elevated bilirubin levels) and can cause significant drug-drug interactions. Therefore, the characterization of UGT1A1 inhibitors is a key aspect of drug safety and development.
Comparative Analysis of UGT1A1 Inhibitors
This section provides a quantitative comparison of this compound with other known UGT1A1 inhibitors. The data is summarized in the table below, focusing on their inhibitory potency (IC50 and Ki values).
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Substrate Used in Assay | Enzyme Source |
| This compound | Non-competitive | 1.33 | 5.02 | 1-O-glucuronidation substrate | Not specified |
| Atazanavir | Competitive | 2.3 - 87 | 1.9 | Not specified | Not specified |
| Indinavir | Competitive | >100 | 183 | Bilirubin | Not specified |
| Nilotinib | Not specified | Not specified | 0.079 - 0.53 | Not specified | Not specified |
| Regorafenib | Not specified | 0.034 - 3.734 | Not specified | Bilirubin | Not specified |
| Sorafenib | Not specified | 0.034 - 3.734 | Not specified | Bilirubin | Not specified |
| Pazopanib | Not specified | 0.034 - 3.734 | Not specified | Bilirubin | Not specified |
| Lapatinib | Not specified | 0.034 - 3.734 | Not specified | Bilirubin | Not specified |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the UGT1A1-mediated glucuronidation pathway and a typical workflow for a UGT1A1 inhibition assay.
References
Ugt1A1-IN-1: A Comparative Performance Analysis Against Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro performance of Ugt1A1-IN-1, a known inhibitor of the UGT1A1 enzyme, against a selection of established reference compounds. UGT1A1, or UDP-glucuronosyltransferase 1A1, is a critical enzyme in human drug metabolism, primarily responsible for the glucuronidation of bilirubin and a variety of xenobiotics, including certain medications.[1][2] Inhibition of this enzyme can lead to drug-drug interactions and altered drug efficacy and toxicity. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the UGT1A1 metabolic pathway and a typical experimental workflow.
Performance Comparison of UGT1A1 Inhibitors
The inhibitory potential of this compound and several reference compounds against the UGT1A1 enzyme is summarized in the table below. The data, presented as IC50 and Ki values, has been compiled from various sources. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as enzyme source (e.g., human liver microsomes, recombinant enzymes) and substrate can influence the results.
| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) | Enzyme Source | Substrate |
| This compound | Non-competitive | 1.33 | 5.02 | Not Specified | Not Specified |
| Atazanavir | Mixed-type | 2.4 - 2.5 | 1.9 | Human Liver Microsomes / Recombinant UGT1A1 | Bilirubin |
| Nilotinib | Non-competitive | Not specified | 0.079 - 0.53 | Human Liver Microsomes / Recombinant UGT1A1 | SN-38 / Estradiol |
| Regorafenib | Competitive | 0.034 | 0.02 | Human Liver Microsomes | Bilirubin / Estradiol-3-O-glucuronidation |
| 1,2,3,6-Tetragalloylglucose | Not specified | Not specified | 1.68 | Not Specified | Not Specified |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
UGT1A1 Metabolic Pathway
The UGT1A1 enzyme plays a crucial role in Phase II metabolism, where it conjugates glucuronic acid to various substrates, making them more water-soluble and easier to excrete from the body. A primary endogenous substrate for UGT1A1 is bilirubin, a breakdown product of heme.[2] The enzyme is also responsible for the metabolism of numerous drugs.
Caption: UGT1A1-mediated glucuronidation of bilirubin and xenobiotics.
Experimental Protocols
A standardized in vitro assay is crucial for the accurate determination of the inhibitory potential of compounds against UGT1A1. Below is a detailed methodology for a typical IC50 determination assay using human liver microsomes.
Objective: To determine the concentration of a test compound that inhibits 50% of UGT1A1 enzymatic activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
UGT1A1 probe substrate (e.g., β-estradiol, SN-38)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (e.g., this compound) and reference inhibitors
-
Acetonitrile or other suitable solvent for compound dilution
-
96-well microplates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of final assay concentrations.
-
Prepare a working solution of the UGT1A1 probe substrate in buffer.
-
Prepare a solution of UDPGA in buffer.
-
Prepare an incubation buffer containing Tris-HCl and MgCl2.
-
Thaw human liver microsomes on ice immediately before use and dilute to the desired concentration in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the serially diluted test compound or reference inhibitor to the appropriate wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Add the human liver microsomes to all wells and pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the UGT1A1 probe substrate and UDPGA to all wells.
-
-
Reaction Termination and Sample Preparation:
-
After a predetermined incubation time (e.g., 30-60 minutes), terminate the reaction by adding a cold stop solution, such as acetonitrile, which also serves to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolite to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the glucuronidated metabolite using a validated LC-MS/MS method. The method should be specific and sensitive for the metabolite of interest.
-
-
Data Analysis:
-
Calculate the percentage of UGT1A1 activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in a typical in vitro experiment to determine the IC50 value of a UGT1A1 inhibitor.
Caption: Workflow for determining the IC50 of a UGT1A1 inhibitor.
This guide provides a foundational understanding of the performance of this compound in the context of other known inhibitors. For definitive comparative analysis, it is recommended that these compounds be evaluated head-to-head within the same experimental setting, following a robust and standardized protocol as outlined above.
References
Assessing the Specificity of UGT1A1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of UDP-glucuronosyltransferase 1A1 (UGT1A1) inhibition, using Atazanavir as a primary example of a selective inhibitor. The document is intended to assist researchers in evaluating the selectivity of potential UGT1A1 inhibitors and understanding their potential for off-target effects and drug-drug interactions.
Introduction to UGT1A1 Inhibition
Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in the metabolism of both endogenous compounds, such as bilirubin, and a variety of xenobiotics, including many therapeutic drugs.[1] Inhibition of UGT1A1 can lead to elevated levels of these substances, potentially causing adverse effects like hyperbilirubinemia (Gilbert's syndrome) or increasing the toxicity of co-administered drugs.[2][3] Therefore, assessing the specificity of UGT1A1 inhibitors is a crucial step in drug development to minimize the risk of drug-drug interactions.[1]
Comparative Inhibition Profiles of UGT1A1 Inhibitors
The following table summarizes the in vitro inhibitory activity of Atazanavir and other compounds against various UGT isoforms. Atazanavir demonstrates potent and selective inhibition of UGT1A1.
| Compound | UGT Isoform | Inhibition Metric (IC50/Ki in µM) | Enzyme Source | Substrate | Reference |
| Atazanavir | UGT1A1 | Ki: 1.9 | Human Liver Microsomes | Bilirubin | [1] |
| UGT1A1 | IC50: 2.4 | Recombinant Human UGT1A1 | - | ||
| UGT1A1 | IC50: 2.5 | Human Liver Microsomes | - | ||
| UGT1A3 | IC50: >100 | Recombinant Human UGT1A3 | - | ||
| UGT1A4 | IC50: >100 | Recombinant Human UGT1A4 | - | ||
| UGT1A6 | IC50: >100 | Recombinant Human UGT1A6 | - | ||
| UGT1A9 | IC50: >100 | Recombinant Human UGT1A9 | - | ||
| UGT2B7 | IC50: >100 | Recombinant Human UGT2B7 | - | ||
| Nilotinib | UGT1A1 | Ki: 0.079 - 0.53 | Human Liver Microsomes / Recombinant UGT1A1 | SN-38 | |
| Regorafenib | UGT1A1 | Ki: 0.02 | Human Liver Microsomes | Estradiol | |
| Sorafenib | UGT1A1 | Ki: 0.033 | Human Liver Microsomes | Estradiol | |
| UGT1A1 | IC50: 18 | - | Bilirubin | ||
| Indinavir | UGT1A1 | Ki: 47.9 | Human Liver Microsomes | Bilirubin | |
| UGT1A1 | IC50: 87 | Recombinant Human UGT1A1 | - | ||
| UGT1A1 | IC50: 68 | Human Liver Microsomes | - | ||
| Zafirlukast | UGT1A1 | Potent Inhibition | - | - |
Experimental Protocols
In Vitro UGT Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of a test compound against various UGT isoforms using human liver microsomes or recombinant UGT enzymes.
1. Materials:
-
Test compound
-
Pooled human liver microsomes (HLM) or recombinant human UGT Supersomes™
-
UGT isoform-specific probe substrates (e.g., Estradiol for UGT1A1, Trifluoperazine for UGT1A4)
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Alamethicin (pore-forming agent to activate UGTs in microsomes)
-
Positive control inhibitors (e.g., Atazanavir for UGT1A1)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other organic solvent for reaction termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Prepare stock solutions of the test compound, probe substrates, and positive controls.
-
Incubation Mixture: In a microcentrifuge tube, combine the incubation buffer, alamethicin, HLM or recombinant UGTs, and the probe substrate.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Add a range of concentrations of the test compound or the positive control inhibitor to the incubation mixtures. Initiate the glucuronidation reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time should be optimized to ensure linearity of the reaction.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the glucuronidated metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable model.
Visualizations
Signaling Pathway and Inhibition Logic
The following diagram illustrates the UGT1A1-mediated glucuronidation pathway and the mechanism of inhibition.
Caption: UGT1A1-mediated glucuronidation and its inhibition.
Experimental Workflow for Assessing UGT Inhibition
This diagram outlines the key steps in an in vitro experiment to determine the inhibitory potential of a compound against UGT enzymes.
Caption: In vitro UGT inhibition experimental workflow.
Logical Relationship of Inhibitor Specificity
This diagram illustrates the concept of inhibitor specificity by comparing a selective inhibitor with a non-selective inhibitor.
Caption: Comparison of selective vs. non-selective UGT inhibition.
References
Safety Operating Guide
Prudent Disposal of Ugt1A1-IN-1: A Guide for Laboratory Professionals
For the safe and compliant disposal of Ugt1A1-IN-1, researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer. While a specific, publicly available SDS for this compound was not identified in the conducted search, this document outlines general best practices for the disposal of research chemicals. The following procedures are for informational purposes and must be supplemented by the chemical-specific guidelines from the SDS.
I. Pre-Disposal and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to be familiar with its potential hazards. While detailed information is pending the review of the official SDS, general precautions for handling potent, biologically active small molecules should be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the solid form and there is a risk of aerosolization, a respirator may be necessary. Consult the SDS for specific recommendations.
II. Step-by-Step General Disposal Workflow
The proper disposal route for any chemical is determined by its physical and chemical properties, as well as its toxicity and regulatory status. The following is a generalized workflow for determining the appropriate disposal method for a laboratory chemical like this compound.
-
Obtain and Review the Safety Data Sheet (SDS): This is the most critical step. The SDS contains a dedicated section on "Disposal considerations" which will provide specific instructions.
-
Assess Chemical Hazards: Based on the SDS, determine the hazards associated with this compound (e.g., flammable, corrosive, toxic, reactive).
-
Segregate Chemical Waste: Do not mix incompatible waste streams. This compound waste should be collected in a designated, properly labeled container.
-
Determine Waste Category: Based on the hazards and local regulations, classify the waste (e.g., hazardous chemical waste, non-hazardous waste). It is highly probable that this compound will be classified as hazardous waste.
-
Select Appropriate Waste Container: Use a container that is compatible with the chemical and clearly labeled with its contents and associated hazards.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal in accordance with all local, state, and federal regulations.
Below is a diagram illustrating the general decision-making process for chemical disposal.
III. Quantitative Data and Experimental Protocols
Specific quantitative data, such as toxicity levels (e.g., LD50), and detailed experimental protocols for inactivation or disposal of this compound are not available in the public domain and would be provided in the official Safety Data Sheet. Researchers must refer to this document for any such information.
It is the responsibility of the user to ensure that all waste disposal practices are in full compliance with institutional policies and governmental regulations.
Essential Safety and Operational Guide for Handling Ugt1A1-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ugt1A1-IN-1 (CAS No. 2097024-37-6). The following procedures are designed to ensure the safe handling, use, and disposal of this non-competitive UGT1A1 inhibitor.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 2097024-37-6[1][2] |
| Molecular Formula | C22H19NO3 |
| Appearance | Solid[3] |
| Storage (Solid) | Refer to the product data sheet for specific storage temperatures. |
| Storage (Solution) | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |
Personal Protective Equipment (PPE)
The minimum PPE should be worn at all times when handling this compound in a laboratory setting. A risk assessment should be conducted to determine if additional protection is required.[4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 standard. Required for all lab activities. |
| Chemical Splash Goggles | To be worn when there is a risk of splashing. | |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing or explosion. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended. |
| Chemical-Resistant Gloves | Required for direct or prolonged contact. Consult manufacturer's guide for compatibility. | |
| Body Protection | Laboratory Coat | Flame-resistant lab coat is recommended. |
| Closed-toe Shoes | Required in all laboratory areas. | |
| Long Pants | Required in all laboratory areas. | |
| Respiratory Protection | Fume Hood | All work with solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. |
| Respirator | May be required based on a risk assessment, especially if there is a potential for aerosol generation outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound from receipt to experimental use.
2.1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
2.2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Use appropriate PPE as detailed in the table above.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to minimize aerosol generation.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
2.3. Experimental Use:
-
When diluting stock solutions or adding the compound to experimental assays, continue to work in a well-ventilated area or a fume hood.
-
Avoid direct contact with the skin and eyes.
-
After use, securely cap all containers of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
